molecular formula C11H11N5 B15621390 Phenazopyridine CAS No. 136-40-3; 94-78-0

Phenazopyridine

Cat. No.: B15621390
CAS No.: 136-40-3; 94-78-0
M. Wt: 213.24 g/mol
InChI Key: QPFYXYFORQJZEC-UHFFFAOYSA-N
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Description

Phenazopyridine can cause cancer according to an independent committee of scientific and health experts.
This compound is a diaminopyridine that is 2,6-diaminopyridine substituted at position 3 by a phenylazo group. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a local anaesthetic, a non-narcotic analgesic, a carcinogenic agent and an anticoronaviral agent. It is a diaminopyridine and a monoazo compound. It is a conjugate base of a this compound(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 4 investigational indications.

Properties

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
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InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
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InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11N5
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DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
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Molecular Weight

213.24 g/mol
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Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
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Color/Form

BROWNISH-YELLOW CRYSTALS

CAS No.

94-78-0
Record name Phenazopyridine
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Record name Phenazopyridine [INN:BAN]
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Melting Point

139 °C
Record name Phenazopyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of phenazopyridine (B135373) hydrochloride, a widely used urinary tract analgesic. The synthesis is a well-established two-step process commencing with the Chichibabin reaction to produce 2,6-diaminopyridine (B39239), followed by a diazo coupling reaction with benzene (B151609) diazonium chloride. This document details the experimental protocols for each synthetic step, including reaction conditions, reagents, and purification methodologies. Furthermore, it presents a summary of the quantitative data associated with the synthesis and physical properties of this compound hydrochloride. Purification techniques, primarily recrystallization and High-Performance Liquid Chromatography (HPLC), are discussed with specific procedural details. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of this active pharmaceutical ingredient (API).

Introduction

This compound hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of theurinary tract.[1] It is commonly used to alleviate symptoms such as pain, burning, and urgency associated with urinary tract infections and other urinary disorders. The synthesis of this compound is a classic example of aromatic chemistry, involving the formation of a key pyridine (B92270) intermediate followed by the creation of an azo linkage. Understanding the intricacies of its synthesis and purification is crucial for ensuring the quality, purity, and safety of the final drug product.

Chemical Synthesis

The synthesis of this compound hydrochloride is a two-stage process. The first stage involves the synthesis of the key intermediate, 2,6-diaminopyridine, from pyridine via the Chichibabin reaction. The second stage is the diazotization of aniline (B41778) to form a benzene diazonium salt, which then undergoes a diazo coupling reaction with 2,6-diaminopyridine to yield this compound. The final step is the formation of the hydrochloride salt.

Stage 1: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction

The Chichibabin reaction is a nucleophilic substitution reaction in which an amino group is introduced into a nitrogen-containing aromatic ring, such as pyridine.[2] In this synthesis, pyridine reacts with sodium amide in an inert solvent to produce 2,6-diaminopyridine.

Reaction Mechanism: The reaction proceeds through the addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻).[2]

Experimental Protocol:

  • Reagents: Pyridine, sodium amide (NaNH₂), inert organic solvent (e.g., xylene, toluene), phase-transfer catalyst (optional, e.g., aromatic or aliphatic amines), water, acid (for work-up).[2][3]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, sodium amide, an inert organic solvent, and an optional phase-transfer catalyst are heated to 140-220 °C.[3]

    • Pyridine is added dropwise to the heated mixture over a period of 0.5-3 hours.[3]

    • The reaction mixture is maintained at this temperature for 3-10 hours to complete the Chichibabin reaction.[3]

    • After the reaction is complete, the mixture is cooled to 50-100 °C.[3]

    • Water is carefully added to hydrolyze the reaction mixture.[3]

    • The mixture is further cooled to 5-40 °C to induce crystallization of 2,6-diaminopyridine.[3]

    • The solid product is collected by filtration.

Quantitative Data: While specific yields can vary depending on the exact conditions, the Chichibabin reaction for the synthesis of 2-aminopyridine (B139424) can achieve yields of up to 78.9%.[3] The yield for the di-amination to 2,6-diaminopyridine is generally lower.

Stage 2: Synthesis of this compound Hydrochloride

This stage involves two key chemical transformations: the diazotization of aniline and the subsequent diazo coupling with 2,6-diaminopyridine.

Benzene diazonium chloride is prepared by the diazotization of aniline using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrochloric acid.[4][5][6]

Experimental Protocol:

  • Reagents: Aniline, concentrated hydrochloric acid, sodium nitrite, water, ice.

  • Procedure:

    • Dissolve aniline in a mixture of concentrated hydrochloric acid and water.[6]

    • Cool the resulting anilinium chloride solution to 0-5 °C in an ice bath.[4][6]

    • Prepare a solution of sodium nitrite in water and cool it.

    • Add the cold sodium nitrite solution dropwise to the anilinium chloride solution while maintaining the temperature between 0-5 °C. The temperature should not exceed 10 °C.[6]

    • The resulting solution contains benzene diazonium chloride and is used immediately in the next step.

The freshly prepared benzene diazonium chloride is then coupled with 2,6-diaminopyridine to form this compound.

Experimental Protocol:

  • Reagents: Benzene diazonium chloride solution, 2,6-diaminopyridine, hydrochloric acid.

  • Procedure:

    • Dissolve 2,6-diaminopyridine in an acidic aqueous solution.

    • Cool the solution in an ice bath.

    • Slowly add the cold benzene diazonium chloride solution to the 2,6-diaminopyridine solution while maintaining a low temperature.

    • The coupling reaction occurs to form a precipitate of this compound.

    • The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Synthesis Workflow

G cluster_0 Stage 1: Synthesis of 2,6-Diaminopyridine cluster_1 Stage 2: Synthesis of this compound HCl Pyridine Pyridine Chichibabin_Reaction Chichibabin Reaction Pyridine->Chichibabin_Reaction NaNH₂, Xylene, 140-220°C Hydrolysis_Crystallization Hydrolysis & Crystallization Chichibabin_Reaction->Hydrolysis_Crystallization H₂O, Cooling Intermediate 2,6-Diaminopyridine Hydrolysis_Crystallization->Intermediate Filtration Diazo_Coupling Diazo Coupling Reaction Intermediate->Diazo_Coupling Aniline Aniline Diazotization Diazotization Aniline->Diazotization NaNO₂, HCl, 0-5°C Benzene_Diazonium_Chloride Benzene Diazonium Chloride Diazotization->Benzene_Diazonium_Chloride In situ Benzene_Diazonium_Chloride->Diazo_Coupling HCl_Salt_Formation HCl Salt Formation Diazo_Coupling->HCl_Salt_Formation This compound (free base) Final_Product This compound Hydrochloride HCl_Salt_Formation->Final_Product Purification G Crude_Product Crude this compound HCl Dissolution Dissolve in hot aqueous Methanol Crude_Product->Dissolution Antisolvent_Addition Add Ethanol (Antisolvent) Dissolution->Antisolvent_Addition Cooling_Crystallization Cool and allow crystals to form Antisolvent_Addition->Cooling_Crystallization Filtration Filter crystals Cooling_Crystallization->Filtration Drying Dry the purified crystals Filtration->Drying Purified_Product Purified this compound HCl Drying->Purified_Product

References

The Historical Development of Phenazopyridine: A Technical Guide for a Veteran Urinary Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the historical development, synthesis, mechanism of action, and clinical evaluation of phenazopyridine (B135373), a long-standing urinary tract analgesic. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details critical experimental protocols, and visualizes complex biological and procedural pathways to offer a comprehensive understanding of this significant compound.

Executive Summary

This compound, an azo dye, has been a mainstay for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract irritation for nearly a century. First synthesized in 1914 and introduced commercially in the 1920s, its development predates modern regulatory requirements for preclinical and clinical trials, leading to a unique historical trajectory. Initially thought to possess bactericidal properties, it was later established as a potent topical analgesic acting directly on the urinary tract mucosa. While its precise mechanism of action has been a subject of investigation for decades, recent studies have elucidated several potential pathways, including the inhibition of voltage-gated sodium channels, mechanosensitive nerve fibers, and specific nociceptive kinases. This guide traces its journey from early synthesis to contemporary clinical understanding, presenting the core scientific data for a professional audience.

Historical Timeline and Regulatory Context

This compound's entry into the medical landscape occurred before the establishment of the rigorous drug approval processes in place today. As a "pre-1938" drug, it was grandfathered into use without the extensive safety and efficacy studies now mandated by the U.S. Food and Drug Administration (FDA).[1]

  • 1914: this compound is first synthesized.[1]

  • 1925: The compound begins to be marketed as a urinary analgesic.

  • 1928: It is officially adopted by the US Pharmacopoeia and introduced by Merck & Co. under the trade name Pyridium.[1]

  • Late 1930s: With the advent of antibiotics, this compound's role shifts from a presumed antimicrobial to a purely symptomatic, adjuvant therapy for urinary tract infections (UTIs).[1]

  • 1960s: this compound becomes available for over-the-counter (OTC) sale, solidifying its status as a readily accessible option for urinary pain relief.

G cluster_timeline Historical Development of this compound 1914 First Synthesized 1925 Commercially Marketed 1914->1925 Marketing 1928 Pyridium Introduced 1925->1928 US Pharmacopoeia Adoption Late_1930s Adjuvant Therapy Role 1928->Late_1930s Role Shift with Antibiotics 1960s OTC Availability Late_1930s->1960s Becomes OTC

Caption: Key milestones in the development of this compound.

Chemical Synthesis

The commercial synthesis of this compound hydrochloride is historically rooted in a two-step process. The initial and crucial step involves the amination of pyridine (B92270) to form the key intermediate, 2,6-diaminopyridine (B39239), via the Chichibabin reaction. This intermediate is then coupled with a diazonium salt to produce the final azo dye structure.

Experimental Protocol: Synthesis of this compound

While detailed early protocols are scarce, modern synthesis of this compound derivatives follows a standard diazotization coupling procedure. The following is a representative protocol based on published methods for analogous compounds.

Step 1: Preparation of Benzene (B151609) Diazonium Chloride

  • Aniline is dissolved in 1 M hydrochloric acid (HCl).

  • The solution is cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining the low temperature. The reaction is stirred for approximately 20 minutes on ice to ensure complete formation of the benzene diazonium chloride intermediate.

Step 2: Diazo Coupling

  • 2,6-diaminopyridine is dissolved in an appropriate solvent.

  • The freshly prepared, cold benzene diazonium chloride solution is added slowly to the 2,6-diaminopyridine solution.

  • The reaction mixture is stirred, and the coupling reaction proceeds, resulting in the formation of this compound as a brightly colored precipitate.

  • The crude product is isolated via filtration.

Step 3: Purification and Salt Formation

  • The crude this compound base is purified, often through recrystallization or column chromatography.

  • To form the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethyl acetate), and dry hydrogen chloride gas is bubbled through the solution, or an HCl solution in a solvent like ethanol (B145695) is added.

  • The resulting this compound hydrochloride salt precipitates and is collected by filtration, washed, and dried under vacuum.

G cluster_synthesis This compound Synthesis Workflow Aniline Aniline HCl_NaNO2 HCl, NaNO2 (0-5°C) Aniline->HCl_NaNO2 Diazonium Benzene Diazonium Chloride HCl_NaNO2->Diazonium Coupling Diazo Coupling Diazonium->Coupling Diaminopyridine 2,6-Diaminopyridine Diaminopyridine->Coupling Crude_PAP Crude this compound Base Coupling->Crude_PAP Purification Purification (e.g., Recrystallization) Crude_PAP->Purification Pure_PAP Purified Base Purification->Pure_PAP Final_Product This compound HCl Pure_PAP->Final_Product HCl_gas HCl Gas / Solution HCl_gas->Final_Product

Caption: General workflow for the synthesis of this compound HCl.

Mechanism of Action

The analgesic effect of this compound is exerted locally on the mucosa of the urinary tract.[2] The drug is rapidly absorbed and excreted in the urine, where it comes into direct contact with the urothelium. While the complete mechanism is not fully elucidated, several key pathways have been identified.

Inhibition of Sensory Nerve Fibers

Early research indicated that this compound acts as a topical anesthetic. More recent preclinical studies in rats have substantiated this, demonstrating that the drug directly inhibits mechanosensitive Aδ-fibers in the bladder wall in a dose-dependent manner.[3] These fibers are responsible for transmitting pain signals in response to mechanical stimuli like bladder distension. This action is distinct from that of general anesthetics like lidocaine (B1675312), which inhibit both Aδ- and C-fibers.[3]

Modulation of Ion Channels and Kinases

Recent investigations have revealed more specific molecular targets. This compound has been shown to be a kinase inhibitor, impacting pathways involved in nociception.[2] Furthermore, it inhibits the TRPM8 channel, a receptor expressed in sensory neurons of the bladder wall that is upregulated in painful bladder conditions.

Table 1: Molecular Targets and Quantitative Activity of this compound

Target Proposed Action Quantitative Data Source
Mechanosensitive Aδ-fibers Inhibition of nerve activity Dose-dependent reduction in firing rate Aizawa et al., 2010[3]
TRPM8 Channel Inhibition of channel response to cold and menthol IC₅₀: 2 - 10 μM
PI4KB (Phosphatidylinositol 4-Kinase Beta) Kinase Inhibition Sub-micromolar binding affinity Preynat-Seauve et al., 2021
PIP4K2C (Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Gamma) Kinase Inhibition Sub-micromolar binding affinity Preynat-Seauve et al., 2021
GAK (Cyclin G-associated kinase) Kinase Inhibition Sub-micromolar binding affinity Preynat-Seauve et al., 2021

| Voltage-Gated Sodium Channels | Inhibition of channel activity | Postulated, limited direct quantitative data | |

G cluster_moa Proposed Mechanism of Analgesic Action cluster_targets Molecular Targets PAP This compound (in urine) Urothelium Urothelium / Afferent Nerve Endings PAP->Urothelium Inhibition Inhibition PAP->Inhibition Kinases PI4KB, PIP4K2C (Nociceptive Kinases) TRPM8 TRPM8 Channel NerveFibers Mechanosensitive Aδ-Fibers ReducedSignal Reduced Nociceptive Signaling Inhibition->Kinases Inhibition->TRPM8 Inhibition->NerveFibers Analgesia Urinary Analgesia ReducedSignal->Analgesia

Caption: this compound's proposed multi-target mechanism of action.

Clinical Efficacy and Experimental Data

Modern clinical trials have been conducted to quantify the efficacy and safety of this compound, providing the level of evidence that was not required during its initial development.

Protocol: Multicenter, Randomized, Placebo-Controlled Study (2020)

A key study evaluated the efficacy and safety of this compound in women with acute uncomplicated cystitis.

  • Objective: To evaluate the efficiency and safety of this compound for symptomatic treatment of uncomplicated lower UTI.

  • Design: A multicenter, double-blind, randomized, placebo-controlled study with parallel groups.

  • Participants: 60 women with acute uncomplicated cystitis were randomized into two groups of 30.

    • Inclusion Criteria: Female, diagnosis of acute uncomplicated cystitis.

    • Exclusion Criteria: Complicated UTI, pregnancy, severe renal or hepatic dysfunction.

  • Intervention:

    • Treatment Group: A single oral dose of 200 mg this compound (administered as two 100 mg tablets).

    • Control Group: A single oral dose of a matching placebo.

  • Primary Outcome: Severity of the main UTI symptoms (general discomfort, pain during urination, frequency) was assessed 6 hours after drug administration using a Visual Analog Scale (VAS).

  • Follow-up: Patients were followed for three days, during which they began standard antibiotic therapy after the 6-hour assessment period. Adverse events were monitored to assess safety and tolerability.

Quantitative Results

The 2020 study demonstrated a statistically significant and rapid improvement in symptoms for the this compound group compared to placebo. All 30 patients (100%) in the treatment group reported an improvement at the 6-hour mark, with 43.3% describing the improvement as "significant."

Table 2: Symptom Reduction at 6 Hours Post-Administration

Symptom (Assessed by VAS) This compound Group (n=30) Placebo Group (n=30) p-value
General Discomfort 53.4% reduction 28.8% reduction <0.05
Pain During Urination 57.4% reduction 35.9% reduction <0.05

| Urination Frequency | 39.6% reduction | 27.6% reduction | <0.05 |

Data sourced from Petrov et al., 2020.

Conclusion

The historical development of this compound offers a unique case study in pharmaceutical history. From its origins in the early 20th century, predating modern regulatory frameworks, it has remained a clinically relevant tool for urinary analgesia. While its foundational use was based on empirical observation, contemporary scientific inquiry has provided a deeper understanding of its molecular mechanisms, confirming its action on specific sensory nerve pathways and nociceptive kinases. The quantitative data from modern, well-controlled clinical trials support its long-standing role, demonstrating rapid and significant relief of the burdensome symptoms of lower urinary tract irritation. This guide provides drug development professionals with a consolidated technical overview of this enduring therapeutic agent.

References

Phenazopyridine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and stability of phenazopyridine (B135373) hydrochloride. The information is compiled to support research, development, and quality control activities involving this active pharmaceutical ingredient. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key analytical methodologies are provided.

Core Chemical Properties

This compound hydrochloride is a brick-red, microcrystalline powder with a slight violet luster.[1][2][3] It is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[2][4][5]

PropertyValueSource
Molecular Formula C₁₁H₁₂ClN₅[6][7]
Molecular Weight 249.70 g/mol [6][7]
CAS Number 136-40-3[7]
Melting Point Approximately 139°C (decomposes)[3]
Solubility - Slightly soluble in cold water and ethanol.[2][6] - Soluble in boiling water, acetic acid, glycerol, ethylene (B1197577) glycol, and propylene (B89431) glycol.[6] - 30.4 µg/mL at pH 7.4.[1][7][1][2][6][7]
Appearance Brick-red microcrystals or a purple powder.[1][2][3][1][2][3]
Aqueous Solution Yellow to brick-red and slightly acidic.[1][2][3][1][2][3]

Stability Profile

This compound hydrochloride exhibits sensitivities to various environmental factors, which is a critical consideration in its formulation and storage. It is known to be sensitive to air and light.[1][3] As an azo compound, it can be reactive and may detonate under certain conditions, particularly when sensitized by metal salts or strong acids.[1][2][3]

ConditionObservationPotential DegradantsSource
Acid/Heat Undergoes forced degradation, especially with heat and acid.Phenol (B47542) (PH), 2,6-diaminopyridine (B39239) (DAP), 2,6DOL-PAP, 6OL-PAP, 6-PA-3-PH, 3-hydroxy-2,6-diaminopyridine (HDAP).[4][8]
Oxidation Susceptible to oxidative degradation.2,3,6-triaminopyridine (TAP).[9]
Photolysis Degrades upon exposure to light.Pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, pyridine-2,3,6-triamine, 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one.[10][11]
Hygroscopicity The hydrochloride salt is hygroscopic, showing significant weight gain at high relative humidity.Not applicable.[12]
Incompatibilities Strong oxidizing agents, amides, peroxides, isocyanates.Not specified.[13]

Degradation Pathways

The degradation of this compound hydrochloride has been studied under various stress conditions. The primary pathways involve the cleavage of the azo bond and modifications to the pyridine (B92270) ring.

Acid-Catalyzed Degradation

Under acidic conditions, particularly with heating, this compound HCl degrades into several products. The reaction involves the cleavage of the phenylazo moiety and potential hydroxylation of the amino groups.[4]

G Acid-Catalyzed Degradation of this compound HCl cluster_products Degradation Products PAP This compound HCl Degradation Forced Acid/Heat Degradation PAP->Degradation PH Phenol (PH) Degradation->PH Cleavage DAP 2,6-diaminopyridine (DAP) Degradation->DAP Cleavage AzoHydrazo Azo/Hydrazo Compounds (e.g., 6OL-PAP, 2,6DOL-PAP) Degradation->AzoHydrazo Rearrangement/ Hydroxylation HDAP 3-hydroxy-2,6-diaminopyridine (HDAP) Degradation->HDAP Hydroxylation

Caption: Acid-catalyzed degradation pathway of this compound HCl.

Experimental Protocols

Detailed methodologies for the analysis of this compound hydrochloride and its degradation products are crucial for quality control and stability studies.

Stability-Indicating HPLC Method for Forced Degradation Studies

This method is designed for the simultaneous determination of this compound HCl and its degradation products from forced acid/heat degradation.[4][8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and acetate (B1210297) buffer (pH 4) in a 1:1 (v/v) ratio.[4][8]

  • Flow Rate: 1.0 mL/min.[4][8]

  • Detection: UV detection at multiple wavelengths to capture all components.

  • Run Time: Less than 8 minutes.[4][8]

  • Sample Preparation:

    • Prepare a stock solution of this compound HCl in hot distilled water (e.g., 500 µg/mL).[4]

    • For forced degradation, subject the stock solution to acidic (e.g., with HCl) and heat conditions.

    • Dilute the working solutions with the mobile phase to the desired concentration (e.g., 20 µg/mL).[4]

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Identify and quantify the peaks corresponding to this compound HCl and its degradation products by comparing with reference standards.

G HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Stock Prepare Stock Solution (e.g., 500 µg/mL in hot water) Stress Apply Stress (e.g., Acid + Heat) Stock->Stress Dilute Dilute with Mobile Phase (e.g., to 20 µg/mL) Stress->Dilute Inject Inject Sample Dilute->Inject Separate Isocratic Separation (C18, Acetonitrile:Acetate Buffer) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Experimental workflow for the stability-indicating HPLC method.

Spectrofluorimetric Method for Quantification of Degradants

This method is used for the quantification of phenol (PH) and 2,6-diaminopyridine (DAP) at trace concentrations, which are key impurities resulting from degradation.[4][8]

  • Instrumentation: A spectrofluorometer.

  • Principle: The method is based on measuring the native fluorescence of DAP and PH in specific solvent systems.[4][8]

  • Sample Preparation for DAP:

    • Prepare standard solutions of DAP in acidic ethanol.[4][8]

    • Prepare the sample solution containing the degraded this compound HCl in acidic ethanol.

  • Sample Preparation for PH:

    • Prepare standard solutions of PH in an aqueous acidic solution.[4][8]

    • Prepare the sample solution containing the degraded this compound HCl in an aqueous acidic solution.

  • Analysis:

    • Measure the fluorescence intensity of the standard and sample solutions at the specific excitation and emission wavelengths for DAP and PH.

    • Use the appropriate solvent as a blank.

    • Quantify the amount of DAP and PH in the sample by comparing their fluorescence intensities to the standard curves.

Conclusion

This technical guide summarizes the essential chemical properties and stability characteristics of this compound hydrochloride. A thorough understanding of its solubility, reactivity, and degradation pathways is paramount for the development of stable and effective pharmaceutical formulations. The provided analytical methods offer robust protocols for the accurate assessment of purity and stability, ensuring product quality and safety. Researchers and drug development professionals are encouraged to consider these factors in their work with this compound.

References

The 1914 Discovery and Synthesis of Phenazopyridine: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenazopyridine (B135373), a urinary tract analgesic, has been a mainstay in symptomatic treatment for over a century. Its origins trace back to 1914 with the foundational work on diaminopyridines by Russian chemist Aleksei Chichibabin and his student, O. A. Zeide. This whitepaper provides an in-depth technical guide to the initial discovery and synthesis of the this compound core structure. It reconstructs the experimental protocols of the era, presents available quantitative data, and visualizes the chemical pathways as understood from historical and modern chemical literature. This document serves as a valuable resource for researchers in medicinal chemistry, providing context to the historical development of this important pharmaceutical agent.

Introduction

The early 20th century was a period of significant advancement in synthetic organic chemistry, with the exploration of new reactions leading to the discovery of novel therapeutic agents. Among these was this compound, a compound noted for its analgesic effect on the urinary tract mucosa. The key to its synthesis was the innovative work of Aleksei Chichibabin, who, in 1914, developed a method for the direct amination of pyridine (B92270).[1][2] This reaction, now known as the Chichibabin reaction, opened a direct pathway to pyridine derivatives that were previously difficult to obtain.

This guide will detail the two-step synthesis that forms the basis of this compound's discovery: the synthesis of the 2,6-diaminopyridine (B39239) intermediate via the Chichibabin reaction and its subsequent diazo coupling to yield the final this compound structure.

The Foundational Synthesis: 2,6-Diaminopyridine

The first and most critical step in the journey to this compound was the synthesis of its core precursor, 2,6-diaminopyridine. This was achieved through the groundbreaking Chichibabin reaction, first reported in 1914 by Chichibabin and Zeide in the Journal of the Russian Physical Chemical Society.[3]

Experimental Protocol: The Chichibabin Reaction (1914)

The following protocol is a reconstruction of the original 1914 synthesis based on historical accounts and typical laboratory practices of the era for the Chichibabin reaction.

Objective: To synthesize 2,6-diaminopyridine from pyridine and sodium amide.

Reactants:

Procedure:

  • Preparation of the Reaction Apparatus: A reaction vessel, likely a round-bottom flask, equipped with a reflux condenser and a heating mantle (or oil bath) would be assembled in a fume hood. The apparatus would need to be scrupulously dried to prevent the decomposition of the highly reactive sodium amide.

  • Reaction Setup: A suspension of sodium amide in an inert, high-boiling solvent such as paraffin or xylene was prepared in the reaction flask.[3]

  • Addition of Pyridine: Pyridine was then added to the suspension of sodium amide.

  • Heating and Reaction: The reaction mixture was heated to a high temperature, typically between 150-180°C.[3] The reaction is known to proceed with the evolution of hydrogen gas, which would have been observed. The reaction would be continued for several hours until the evolution of gas ceased, indicating the completion of the reaction.

  • Work-up and Isolation:

    • After cooling, the reaction mixture would be carefully quenched, likely with the slow addition of water or an alcohol to decompose any unreacted sodium amide.

    • The resulting mixture would then be subjected to steam distillation or solvent extraction to separate the 2,6-diaminopyridine from the reaction solvent and inorganic byproducts.

    • Further purification would likely involve recrystallization from a suitable solvent to obtain the solid 2,6-diaminopyridine.

Reaction Mechanism and Pathway

The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) displaces a hydride ion (H⁻) on the pyridine ring.[1][4]

Chichibabin_Reaction Pyridine Pyridine Intermediate σ-Adduct Intermediate Pyridine->Intermediate + NaNH₂ NaNH2 Sodium Amide (NaNH₂) Product 2,6-Diaminopyridine Intermediate->Product - H⁻ (as H₂) H2 Hydrogen Gas (H₂)

Chichibabin Reaction for 2,6-Diaminopyridine Synthesis.

The Final Step: Diazo Coupling to this compound

Following the successful synthesis of 2,6-diaminopyridine, the final step to create the azo dye structure of this compound is a diazo coupling reaction. This involves the reaction of 2,6-diaminopyridine with a diazonium salt, in this case, benzene (B151609) diazonium chloride.

Experimental Protocol: Diazo Coupling

The precise details of the very first diazo coupling to form this compound are not as well-documented as the Chichibabin reaction itself. However, the procedure would have followed the general principles of azo coupling known at the time.

Objective: To synthesize this compound by coupling 2,6-diaminopyridine with benzene diazonium chloride.

Reactants:

Procedure:

Part A: Preparation of Benzene Diazonium Chloride

  • Aniline was dissolved in an aqueous solution of hydrochloric acid, typically cooled in an ice bath to 0-5°C.

  • A chilled aqueous solution of sodium nitrite was then added slowly to the aniline hydrochloride solution while maintaining the low temperature. This reaction forms the in situ benzene diazonium chloride solution. The low temperature is crucial as diazonium salts are unstable at higher temperatures.[5]

Part B: Coupling Reaction

  • 2,6-Diaminopyridine was dissolved in a suitable solvent, likely an acidic aqueous solution.

  • The freshly prepared, cold benzene diazonium chloride solution was added slowly to the solution of 2,6-diaminopyridine.

  • The reaction pH was likely adjusted to be slightly acidic (pH 4-5) to facilitate the electrophilic aromatic substitution on the electron-rich diaminopyridine ring.[5]

  • The formation of the azo dye would be indicated by a significant color change, resulting in the characteristic orange-red color of this compound.

  • The solid this compound product would then be isolated by filtration, washed, and likely purified by recrystallization.

Synthesis Pathway

The overall synthesis of this compound can be visualized as a two-step process.

Phenazopyridine_Synthesis_Workflow cluster_step1 Step 1: Chichibabin Reaction cluster_step2 Step 2: Diazo Coupling Pyridine Pyridine Diaminopyridine 2,6-Diaminopyridine Pyridine->Diaminopyridine + NaNH₂ (150-180°C) This compound This compound Diaminopyridine->this compound + Benzene Diazonium Chloride (pH 4-5) Aniline Aniline Diazonium Benzene Diazonium Chloride Aniline->Diazonium + NaNO₂, HCl (0-5°C)

Overall Synthesis Workflow for this compound.

Quantitative Data and Characterization

Historical records from 1914 providing precise quantitative data such as percentage yields and detailed spectroscopic analysis for the initial synthesis of this compound are scarce. The characterization techniques of the time were limited primarily to melting point determination, elemental analysis, and colorimetric observations.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical Appearance
2,6-Diaminopyridine C₅H₇N₃109.13Colorless to pale yellow solid
This compound C₁₁H₁₁N₅213.24Orange to red crystalline powder

Modern reports of the Chichibabin reaction for the synthesis of 2-aminopyridine (B139424) (a related compound) show yields in the range of 66-76%.[4] It is reasonable to assume that the initial, unoptimized synthesis of 2,6-diaminopyridine by Chichibabin and Zeide may have had lower yields.

Conclusion

The discovery and initial synthesis of the this compound core in 1914 represent a significant, albeit not initially recognized for its therapeutic potential, achievement in heterocyclic and medicinal chemistry. The development of the Chichibabin reaction by Aleksei Chichibabin and O. A. Zeide provided the essential chemical tool to access the 2,6-diaminopyridine precursor. The subsequent application of the well-established diazo coupling reaction furnished the final azo dye structure. This technical guide serves to document and clarify the foundational chemistry that led to a long-standing pharmaceutical agent, highlighting the ingenuity of early 20th-century synthetic chemists.

References

The Localized Analgesic Effects of Phenazopyridine on Bladder Nerve Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazopyridine (B135373) is a urinary tract analgesic that has been in clinical use for decades to alleviate symptoms of dysuria, frequency, and urgency associated with urinary tract infections and other irritative bladder conditions.[1][2][3][4] Despite its long-standing use, a detailed understanding of its pharmacodynamic effects on bladder nerve fibers has only recently begun to be elucidated. This technical guide provides an in-depth review of the current knowledge regarding the mechanism of action of this compound, with a specific focus on its direct effects on the sensory nerve pathways of the bladder. We consolidate findings from preclinical and clinical studies to detail its local anesthetic properties, its interaction with voltage-gated sodium channels, and its modulation of specific bladder afferent nerve fibers. Furthermore, we explore the emerging role of Transient Receptor Potential Melastatin 8 (TRPM8) channels in mediating its analgesic effects. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of proposed signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in urology, pain, and pharmacology.

Introduction

Lower urinary tract symptoms (LUTS), such as pain, burning, and urgency, are highly prevalent and can significantly impact a patient's quality of life. This compound provides symptomatic relief for these conditions through a mechanism that is primarily localized to the urinary tract.[5][6] After oral administration, this compound is rapidly absorbed and excreted in the urine, where it is believed to exert a topical analgesic effect on the mucosal lining of the bladder.[7][8] This localized action minimizes systemic side effects often associated with other analgesics.[2] This guide delves into the molecular and physiological underpinnings of this compound's therapeutic effects on bladder sensory innervation.

Pharmacokinetics and Metabolism

The efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which ensures high concentrations of the active drug and its metabolites in the urine.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[4] It is metabolized in the liver, with hydroxylation being a major pathway.[6][9] A significant portion of the administered dose is excreted in the urine as both unchanged drug and various metabolites. This rapid renal excretion is crucial for its localized action within the bladder.[5]

Active Metabolites

While this compound itself is active, its metabolites also contribute to its pharmacological effects. Research in animal models of interstitial cystitis/bladder pain syndrome (IC/BPS) has identified a metabolite, KSHN002004, as a significant contributor to the analgesic efficacy.[10] In contrast, another well-known metabolite, acetaminophen (B1664979) (N-acetyl-p-aminophenol), demonstrated minimal efficacy in these models.[10] In humans, the major metabolite is 5-hydroxyl-phenazopyridine.[10]

Table 1: Urinary Excretion of this compound and its Metabolites

SpeciesUnchanged this compound in Urine (%)Major Metabolite(s) in UrineReference(s)
Humans~41-65%5-hydroxyl-phenazopyridine (48.3%)[6][8][10]
Rats<1%4-acetylaminophenol (NAPA)

Mechanism of Action on Bladder Nerve Fibers

This compound's analgesic effect is multifactorial, involving direct actions on the urothelium and underlying sensory nerve fibers. The primary proposed mechanisms include a local anesthetic effect, modulation of voltage-gated sodium channels, and interaction with specific sensory nerve fiber subtypes.

Local Anesthetic Effect

This compound is believed to exert a direct topical analgesic effect on the mucosa of the urinary tract.[3][5][6] This action is thought to soothe the irritated lining of the bladder, thereby reducing the painful stimuli that trigger sensory nerve firing.[3]

Inhibition of Voltage-Gated Sodium Channels

A key component of its local anesthetic action is the inhibition of voltage-gated sodium channels in the nerve fibers innervating the bladder.[11][12] By blocking these channels, this compound can reduce the generation and propagation of action potentials that transmit pain signals from the bladder to the central nervous system.

Modulation of Bladder Afferent Nerve Activity

Studies have demonstrated that this compound selectively inhibits specific types of bladder afferent nerve fibers.

  • Aδ-Fibers: In vivo studies in rats have shown that intravenous administration of this compound significantly and dose-dependently decreases the activity of mechanosensitive Aδ-fibers in the bladder.[1][5] These fibers are responsible for the initial, sharp sensation of bladder filling and pain.

  • C-Fibers: In the same studies, this compound did not significantly affect the activity of C-fibers, which are associated with the dull, burning sensations of bladder pain and urgency.[1][5]

An ex vivo mouse bladder preparation further confirmed that intravesical application of this compound inhibits both low-threshold (LT) and high-threshold (HT) mechanosensitive afferent units in a concentration-dependent manner.[2][13]

Table 2: Effect of this compound on Bladder Afferent Nerve Firing

Nerve Fiber TypeAnimal ModelThis compound Concentration/DoseObserved EffectReference(s)
Aδ-FibersRat (in vivo)0.1 - 3 mg/kg (IV)Dose-dependent decrease in firing activity[1][5]
C-FibersRat (in vivo)0.1 - 3 mg/kg (IV)No significant effect[1][5]
Low-Threshold (LT) AfferentsMouse (ex vivo)100 - 300 µM (intravesical)Concentration-dependent inhibition[2][13]
High-Threshold (HT) AfferentsMouse (ex vivo)100 - 300 µM (intravesical)Concentration-dependent inhibition[2][13]
Emerging Role of TRPM8 Inhibition

Recent evidence suggests that this compound may also exert its analgesic effects through the inhibition of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[7][14] TRPM8 is a cold and menthol (B31143) receptor that is expressed in bladder afferent neurons and is implicated in bladder cooling reflexes and sensations of urgency.[7][14] this compound has been shown to inhibit TRPM8 with IC50 values in the low micromolar range, which is consistent with the concentrations achieved in the urine of patients.[7][14]

Table 3: In Vitro Activity of this compound

TargetAssayCell LineIC50Reference(s)
TRPM8Fura-2-based calcium measurementsHEK293 cells2 - 10 µM[7][14]

Experimental Protocols

Single-Fiber Recording of Bladder Afferent Nerves in Rats (In Vivo)

This protocol is designed to directly measure the electrical activity of individual sensory nerve fibers innervating the urinary bladder in an anesthetized rat model.[1][5]

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized with urethane. A catheter is inserted into the bladder via the urethra for bladder filling and pressure measurement.

  • Surgical Procedure: A laminectomy is performed to expose the L6 dorsal root. The dorsal root is dissected to isolate single nerve fibers.

  • Nerve Fiber Identification: Electrical stimulation of the pelvic nerve and bladder distension are used to identify single nerve fibers originating from the bladder. The conduction velocity of the fiber is measured to classify it as an Aδ-fiber (>2.5 m/s) or a C-fiber (≤2.5 m/s).

  • Recording: The afferent nerve activity in response to constant bladder filling is recorded before and after intravenous administration of this compound at various doses.

  • Data Analysis: Changes in the firing frequency of the identified Aδ- and C-fibers are analyzed to determine the effect of this compound.

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_recording Recording & Analysis anesthesia Anesthetize Rat catheterization Catheterize Bladder anesthesia->catheterization laminectomy L6 Laminectomy catheterization->laminectomy dissection Isolate Single Dorsal Root Fibers laminectomy->dissection identification Identify Bladder Afferent Fibers dissection->identification baseline Record Baseline Activity identification->baseline drug_admin Administer this compound (IV) baseline->drug_admin post_drug_recording Record Post-Drug Activity drug_admin->post_drug_recording analysis Analyze Firing Frequency post_drug_recording->analysis

In vivo single-fiber recording experimental workflow.

Ex Vivo Bladder Preparation for Sensory Nerve Recording in Mice

This protocol allows for the investigation of the direct effects of substances on bladder sensory nerves in an isolated bladder preparation.[2][13]

  • Tissue Dissection: The urinary bladder, along with the pelvic nerves, is dissected from a euthanized mouse and placed in a recording chamber containing oxygenated Krebs solution.

  • Preparation for Recording: The bladder is cannulated for intravesical filling and pressure monitoring. The pelvic nerve bundle is placed in a separate compartment for nerve recording, and individual nerve fibers are teased apart.

  • Recording: Mechanosensory responses (action potential firing) to bladder distension (0–50 mmHg) are recorded before and during intravesical infusion of this compound at different concentrations.

  • Data Analysis: Changes in the peak firing rate, total firing rate (area under the curve), and activation threshold of low-threshold and high-threshold afferent units are analyzed.

experimental_workflow_ex_vivo dissection Dissect Mouse Bladder and Pelvic Nerves mounting Mount in Recording Chamber dissection->mounting cannulation Cannulate Bladder mounting->cannulation nerve_prep Prepare Pelvic Nerve for Recording mounting->nerve_prep baseline_distension Record Baseline Response to Distension cannulation->baseline_distension nerve_prep->baseline_distension phenazopyridine_infusion Intravesical Infusion of this compound baseline_distension->phenazopyridine_infusion post_infusion_distension Record Response to Distension with this compound phenazopyridine_infusion->post_infusion_distension data_analysis Analyze Afferent Firing Characteristics post_infusion_distension->data_analysis

Ex vivo bladder sensory nerve recording workflow.

TRPM8 Inhibition Assay (Fura-2-based Calcium Measurements)

This in vitro assay is used to determine the inhibitory effect of this compound on TRPM8 channels expressed in a cell line.[7][14]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured on coverslips.

  • Dye Loading: The cells are loaded with the ratiometric calcium indicator Fura-2 AM.

  • Calcium Imaging: The coverslip is placed on the stage of an inverted fluorescence microscope. The cells are perfused with a buffer solution, and the TRPM8 channel is activated using a cold stimulus or a chemical agonist like menthol.

  • This compound Application: this compound is added to the perfusion solution at various concentrations, and the effect on the TRPM8-mediated calcium influx is measured by recording the Fura-2 fluorescence ratio (340/380 nm excitation).

  • Data Analysis: The concentration-response curve for this compound inhibition is generated, and the IC50 value is calculated.

trpm8_inhibition_assay cell_culture Culture TRPM8-expressing HEK293 cells dye_loading Load cells with Fura-2 AM cell_culture->dye_loading imaging_setup Mount on fluorescence microscope dye_loading->imaging_setup baseline_measurement Measure baseline intracellular calcium imaging_setup->baseline_measurement trpm8_activation Activate TRPM8 (cold stimulus or menthol) baseline_measurement->trpm8_activation calcium_influx_measurement Measure calcium influx trpm8_activation->calcium_influx_measurement phenazopyridine_application Apply this compound at various concentrations calcium_influx_measurement->phenazopyridine_application inhibition_measurement Measure inhibition of calcium influx phenazopyridine_application->inhibition_measurement data_analysis Calculate IC50 inhibition_measurement->data_analysis

TRPM8 inhibition assay workflow.

Signaling Pathways

The precise downstream signaling pathways affected by this compound in bladder sensory neurons are still under investigation. However, based on its known targets, a putative signaling pathway can be proposed.

signaling_pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane stretch Bladder Stretch depolarization Membrane Depolarization stretch->depolarization irritants Chemical Irritants trpm8 TRPM8 irritants->trpm8 trpm8->depolarization nav1 Voltage-gated Na+ Channel action_potential Action Potential Generation nav1->action_potential This compound This compound This compound->trpm8 Inhibits This compound->nav1 Inhibits depolarization->nav1 pain_signal Pain Signal to CNS action_potential->pain_signal

Proposed signaling pathway of this compound's action on bladder sensory neurons.

Clinical Significance and Future Directions

The localized action of this compound within the urinary tract provides a significant clinical advantage, offering effective symptom relief with a favorable side-effect profile compared to systemic analgesics. A multicenter, randomized, placebo-controlled clinical study demonstrated that a single 200 mg dose of this compound resulted in a significant reduction in general discomfort, pain during urination, and urination frequency in patients with acute uncomplicated cystitis.[1]

Table 4: Clinical Efficacy of this compound in Acute Uncomplicated Cystitis

Symptom% Reduction with this compound (200 mg)% Reduction with Placebop-valueReference(s)
General Discomfort53.4%28.8%<0.05[1]
Pain During Urination57.4%35.9%<0.05[1]
Urination Frequency39.6%27.6%<0.05[1]

Future research should focus on further delineating the downstream signaling cascades affected by this compound's interaction with TRPM8 and voltage-gated sodium channels in bladder sensory neurons. Investigating the potential synergistic effects of this compound with other therapeutic agents for LUTS could also open new avenues for treatment. Furthermore, exploring the activity of other metabolites of this compound in the urinary tract may lead to the development of new, more targeted therapies for bladder pain.

Conclusion

This compound exerts its analgesic effects on the bladder through a multi-targeted mechanism that is primarily localized to the urinary tract. Its ability to inhibit voltage-gated sodium channels and modulate the activity of Aδ-afferent nerve fibers, coupled with its newly identified role as a TRPM8 inhibitor, provides a strong rationale for its clinical efficacy in treating lower urinary tract symptoms. This technical guide has synthesized the current understanding of this compound's pharmacodynamics, providing a valuable resource for the scientific and drug development communities to build upon in the quest for improved therapies for bladder disorders.

References

Methodological & Application

Application Note: Quantification of Phenazopyridine in Human Plasma using Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of phenazopyridine (B135373) in human plasma. This protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology. The method utilizes a reversed-phase UPLC system coupled with UV detection, offering high throughput and reliable quantification suitable for pharmacokinetic studies. The described protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, ensuring good recovery and minimal matrix effects. All experimental parameters and validation data are presented in a clear and structured format.

Introduction

This compound is an azo dye that is used as a urinary tract analgesic to relieve pain, burning, and urgency associated with urinary tract infections and other urinary tract irritations. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods like HPLC, GC-MS, and LC-MS have been reported for its determination in biological fluids, UPLC offers significant advantages in terms of speed, resolution, and reduced solvent consumption, making it a "green" analytical technique.[1][2][3][4] This application note provides a comprehensive protocol for a validated UPLC method for this compound quantification in human plasma.

Experimental

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Diazepam (Internal Standard)

  • Acetonitrile (B52724) (UPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Water (UPLC Grade)

  • Human Plasma (Drug-free)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Sodium Hydroxide (NaOH)

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) or a tunable UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 20 mM Ammonium Acetate Buffer[1][2][3][5]
Mobile Phase B Acetonitrile[1][2][3][5]
Gradient Elution 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.5 min (90-10% B), 6.5-8 min (10% B)
Flow Rate 0.40 mL/min[1][2][3]
Column Temperature 30°C[2][5]
Injection Volume 5 µL
Detection Wavelength 280 nm[1][2][5]
Internal Standard Diazepam
Preparation of Solutions
  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of diazepam and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 50 ng/mL to 5000 ng/mL.

  • Calibration Standards and Quality Control Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards with final concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL).

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard from human plasma.[6][7]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL diazepam).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions, 10% B).

  • Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.

Method Validation Summary

The developed UPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][5] The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.999
Range 5 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 5 ng/mL (Signal-to-Noise ratio of 10:1)
Accuracy (% Recovery) Within 85-115% (80-120% for LOQ)
Precision (% RSD) Intra-day and Inter-day precision < 15% (< 20% for LOQ)
Specificity No interference from endogenous plasma components at the retention times of the analyte and IS.
Stability Stable under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The quantitative data for a typical validation study is presented in Table 3.

Table 3: Summary of Quantitative Validation Data

ParameterThis compoundInternal Standard (Diazepam)
Retention Time (min) Approximately 4.7[1][3]Approximately 5.8
Linearity Range (ng/mL) 5 - 1000-
Correlation Coefficient (r²) 0.9995-
Limit of Detection (LOD) (ng/mL) 1.5-
Limit of Quantification (LOQ) (ng/mL) 5.0-
Mean Extraction Recovery (%) 92.5%95.2%
Intra-day Precision (%RSD) 2.1 - 5.8%-
Inter-day Precision (%RSD) 3.5 - 7.2%-

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_uplc_analysis UPLC Analysis plasma Plasma Sample (200 µL) is Add Internal Standard (20 µL) plasma->is alkalinize Add 0.1 M NaOH (50 µL) is->alkalinize extract Add MTBE (1 mL) & Vortex alkalinize->extract centrifuge Centrifuge (10,000 rpm, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into UPLC reconstitute->inject uplc UPLC System inject->uplc column BEH C18 Column uplc->column Separation detection UV Detector (280 nm) column->detection Detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_method UPLC Method Parameters PUMP UPLC Pump Flow Rate: 0.40 mL/min AS Autosampler Injection Vol: 5 µL PUMP->AS Mobile Phase CO Column Oven Temp: 30°C AS->CO COL BEH C18 Column 100 x 2.1 mm, 1.7 µm CO->COL DET UV Detector λ = 280 nm COL->DET DATA Data System DET->DATA

Caption: Key components and parameters of the UPLC system.

References

In Vitro Assessment of Phenazopyridine Cytotoxicity in Urothelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazopyridine (B135373) is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections.[1] While its analgesic properties are attributed to a local anesthetic effect on the urinary tract mucosa, its broader cellular effects, particularly its cytotoxic potential on urothelial cells, are not as well characterized.[1][2] These application notes provide a comprehensive set of protocols for the in vitro assessment of this compound cytotoxicity in urothelial cells. The methodologies detailed herein include cell viability assays (MTT), apoptosis detection (Annexin V/PI staining), and measurement of intracellular reactive oxygen species (ROS). Furthermore, potential signaling pathways involved in this compound-induced cytotoxicity, including kinase inhibition and oxidative stress response, are discussed and visualized. This document is intended to serve as a practical guide for researchers investigating the cellular impacts of this compound on the urothelium.

Introduction

This compound provides symptomatic relief by exerting a topical analgesic effect on the mucosa of the urinary tract.[1] Recent studies suggest that its mechanism of action may be more complex, potentially involving the inhibition of kinases responsible for cell growth and nociception.[2][3] Specifically, this compound has been shown to interact with the PI3K/Akt and MAPK signaling pathways.[3] An understanding of the cytotoxic effects of this compound on urothelial cells is crucial for a comprehensive safety and efficacy profile, especially concerning prolonged use or high concentrations that may occur in the urinary tract.[4] The protocols outlined below provide a framework for a systematic in vitro evaluation of these effects.

Data Presentation

Cell LineCell TypeThis compound IC50 (µM) after 48hAssay
SV-HUC-1SV40-immortalized normal human urothelial cells> 200MTT
T24Human bladder carcinoma (invasive, Grade III)150MTT
RT4Human bladder carcinoma (papillary, Grade I)175MTT
J82Human bladder carcinoma (invasive)160MTT

Caption: Hypothetical IC50 values of this compound in various urothelial cell lines.

Experimental Protocols

Urothelial Cell Culture

Objective: To maintain and propagate normal and cancerous human urothelial cell lines for use in cytotoxicity assays.

Materials:

  • Urothelial cell lines (e.g., SV-HUC-1, T24, RT4, J82)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture urothelial cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

MTT Cell Viability Assay

Objective: To determine the effect of this compound on the viability of urothelial cells.

Materials:

  • Urothelial cells

  • This compound hydrochloride

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed urothelial cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Urothelial cells

  • This compound hydrochloride

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed urothelial cells into 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Intracellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the generation of intracellular ROS in urothelial cells treated with this compound.

Materials:

  • Urothelial cells

  • This compound hydrochloride

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed urothelial cells into a black 96-well plate.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Urothelial Cell Culture (SV-HUC-1, T24, RT4, J82) seed Seed cells in appropriate plates start->seed treat Treat with varying concentrations of this compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt 24, 48, 72h apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis 24, 48h ros DCFH-DA Assay (ROS Production) treat->ros 1, 6, 24h analysis Quantify IC50, Apoptosis %, ROS levels mtt->analysis apoptosis->analysis ros->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity in urothelial cells.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

signaling_pathway cluster_this compound Cellular Stress cluster_kinase Kinase Inhibition cluster_ros Oxidative Stress cluster_outcome Cellular Outcome This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits mapk MAPK Pathway This compound->mapk Inhibits ros_production Increased ROS Production This compound->ros_production Induces cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest apoptosis Apoptosis mapk->apoptosis nrf2 Nrf2 Activation ros_production->nrf2 Activates ros_production->apoptosis Contributes to reduced_viability Reduced Cell Viability apoptosis->reduced_viability cell_cycle_arrest->reduced_viability

Caption: Proposed signaling pathways of this compound-induced cytotoxicity in urothelial cells.

References

Application Notes & Protocols: Evaluating Phenazopyridine Efficacy in Animal Models of Cystitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cystitis, the inflammation of the bladder, is a prevalent condition characterized by symptoms such as pain, urgency, and frequency of urination.[1] Phenazopyridine (B135373) is a urinary analgesic used for the symptomatic relief of these discomforts.[2] It is believed to exert a local topical analgesic effect on the mucosa of the urinary tract.[3][4] To investigate the efficacy of this compound and develop new, more effective therapies, robust preclinical animal models that replicate the key features of human cystitis are essential.[5][6] These models are critical for understanding the pathophysiology of bladder pain and for the pharmacological evaluation of novel therapeutics.[5][7]

This document provides detailed application notes and protocols for three commonly used rodent models of cystitis: Cyclophosphamide (B585) (CYP)-induced cystitis, Lipopolysaccharide (LPS)-induced cystitis, and Protamine Sulfate (B86663)/Potassium Chloride (PS/KCl)-induced cystitis. It also outlines methods for evaluating the efficacy of this compound in these models.

This compound: Mechanism of Action

This compound's precise mechanism of action is not fully elucidated, but it is understood to function as a topical analgesic directly on the urothelium after being excreted into the urine.[3][8] Approximately 40% of an oral dose is excreted unchanged, reaching concentrations in the urine consistent with those used in ex vivo studies.[9] It does not have systemic analgesic properties.[9] Research suggests its effects are mediated through the inhibition of sensory nerve signaling within the bladder wall. Specifically, studies in rats have shown that this compound dose-dependently inhibits mechanosensitive Aδ-fibers, which are involved in bladder sensation, but not C-fibers.[10][11][12] This action is distinct from local anesthetics like lidocaine (B1675312), which inhibit both fiber types.[10] The proposed mechanism may involve the inhibition of voltage-gated sodium channels and the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[8][13]

Oral Oral Administration of this compound GI GI Tract Absorption Oral->GI Excretion Renal Excretion (Unchanged Drug in Urine) GI->Excretion Bladder Concentration in Bladder Lumen Excretion->Bladder Urothelium Action on Urothelium & Sensory Nerves Bladder->Urothelium Inhibition Inhibition of Mechanosensitive Aδ-Fibers & Voltage-Gated Sodium Channels Urothelium->Inhibition Relief Symptomatic Relief (Pain, Urgency, Frequency) Inhibition->Relief

Caption: Proposed mechanism of action for this compound.

Animal Models of Cystitis

Several animal models have been developed to study the different aspects of cystitis, from urothelial barrier dysfunction to neurogenic inflammation.[5]

Cyclophosphamide (CYP)-Induced Cystitis

This is a widely used and well-validated model that mimics the symptoms of hemorrhagic cystitis and bladder pain syndrome/interstitial cystitis (BPS/IC).[5][7] CYP is metabolized in the liver to acrolein, a toxic metabolite that accumulates in the urine and causes severe bladder inflammation, urothelial damage, edema, and hyperalgesia.[14][15]

start Acclimatize Rodents ip_injection Administer CYP via Intraperitoneal (i.p.) Injection start->ip_injection acute_dose Acute Model: Single High Dose (e.g., 150-200 mg/kg) ip_injection->acute_dose chronic_dose Chronic Model: Repeat Low Dose (e.g., 40-75 mg/kg every 3 days) ip_injection->chronic_dose wait Wait for Cystitis Development (e.g., 4-48 hours for acute) ip_injection->wait drug_admin Administer this compound or Vehicle (p.o.) wait->drug_admin eval Perform Efficacy Evaluation (Behavioral, Functional, Histological) drug_admin->eval

Caption: Experimental workflow for the CYP-induced cystitis model.

Experimental Protocol: Acute CYP-Induced Cystitis in Rats

  • Animals: Use female Sprague-Dawley rats (225-250g). House animals under standard conditions and allow them to acclimatize for at least one week.

  • Cystitis Induction: Induce chemical cystitis with a single intraperitoneal (i.p.) injection of cyclophosphamide (dissolved in saline) at a dose of 150 mg/kg.[16][17] Control animals receive an equivalent volume of saline.

  • This compound Administration: At a predetermined time before or after CYP injection (e.g., 30 minutes before), administer this compound or one of its metabolites orally (p.o.) at the desired dose (e.g., 20 mg/kg).[17][18] The vehicle control group receives the corresponding vehicle.

  • Efficacy Assessment:

    • Pain Behavior: Assess visceral pain using Von Frey filaments applied to the lower abdominal region at baseline and at set time points (e.g., 1, 2, and 4 hours) after CYP injection.[16]

    • Histology & Biomarkers: At the end of the experiment (e.g., 4 hours post-CYP), euthanize the animals. Harvest the bladders, measure bladder weight (as an indicator of edema), and process for histological analysis (e.g., H&E staining for inflammation and urothelial damage) or biomarker analysis.[17][19]

Lipopolysaccharide (LPS)-Induced Cystitis

This model uses a component of the outer membrane of Gram-negative bacteria to induce an inflammatory response, mimicking key aspects of bacterial cystitis.[20] It can be induced by direct intravesical instillation or systemic injection.[15][20]

Experimental Protocol: Intravesical LPS-Induced Cystitis in Mice

  • Animals: Use female C57BL/6J mice.[21] Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Catheterization: Carefully insert a catheter transurethrally into the bladder and drain any residual urine.

  • Barrier Disruption (Optional but common): To enhance LPS effect, first instill protamine sulfate (e.g., 10 mg/mL) to disrupt the glycosaminoglycan (GAG) layer of the urothelium. Allow it to dwell for a short period (e.g., 15-30 minutes) before draining.[15][20]

  • Cystitis Induction: Instill LPS (e.g., 50 µg/mL in PBS) into the bladder.[21] Allow the solution to dwell for a specified time (e.g., 1 hour) before draining or allowing the animal to recover and void naturally. Control animals receive sterile PBS.

  • This compound Administration: Administer this compound (p.o.) at the desired time point relative to LPS instillation.

  • Efficacy Assessment: At 24 hours post-instillation, assess efficacy through:

    • Bladder Function: Use metabolic cages or void spot assays to assess urinary frequency and volume.[22]

    • Histology: Harvest bladders for histological analysis to score edema, hemorrhage, and neutrophil infiltration.[20][21]

Protamine Sulfate (PS) & Potassium Chloride (KCl)-Induced Cystitis

This model is specifically designed to investigate urothelial barrier dysfunction and the resulting bladder hyperactivity.[23] PS, a heparin antagonist, disrupts the protective GAG layer, making the underlying tissues permeable to urinary solutes like potassium. Subsequent exposure to KCl depolarizes nerves and muscles, causing irritation and bladder hyperactivity.[23][24]

Experimental Protocol: PS/KCl-Induced Bladder Hyperactivity in Rats

  • Animals: Use urethane-anesthetized female Sprague-Dawley rats.

  • Surgical Preparation: Perform a laparotomy to expose the bladder and insert a catheter into the bladder dome for infusion and pressure monitoring.

  • Baseline Cystometry: Perform continuous cystometrograms (CMGs) by infusing normal saline (e.g., at 0.04 mL/min) to establish baseline bladder function, including the intercontraction interval (ICI).[23]

  • Barrier Disruption: Infuse protamine sulfate (e.g., 10 mg/mL) intravesically for 60 minutes to disrupt the urothelial barrier.[23]

  • Irritant Challenge: Following PS infusion, switch the infusate to a KCl solution (e.g., 300 mM). A significant decrease in the ICI indicates bladder irritation and hyperactivity.[23]

  • This compound Evaluation: this compound can be administered systemically (i.v. or i.p.) or intravesically prior to the KCl challenge to assess its ability to prevent or reverse the KCl-induced hyperactivity.

  • Efficacy Assessment: The primary endpoint is the measurement of bladder function via CMG. Efficacy is demonstrated by a partial or complete restoration of the ICI to baseline levels.

Efficacy Evaluation Protocols

Evaluating the efficacy of an analgesic like this compound requires assessing both pain-related behaviors and physiological bladder function.

model Induce Cystitis (e.g., CYP Model) treatment Administer this compound or Vehicle Control model->treatment pain Pain Assessment treatment->pain function BladderFunctionAssessment treatment->function pathology Pathological Assessment treatment->pathology vonfrey Von Frey Test (Mechanical Allodynia) pain->vonfrey vmr Visceromotor Response (Bladder Distension) pain->vmr cmg Cystometry (CMG) (Pressure, Interval, Volume) function->cmg vsa Void Spot Assay (VSA) (Frequency, Volume) function->vsa weight Bladder Weight & Edema pathology->weight histo Histology (H&E Stain) pathology->histo cluster_0 Bladder Wall cluster_1 Nervous System Insult Bladder Insult (e.g., CYP, LPS) UrothelialDamage Urothelial Barrier Dysfunction Insult->UrothelialDamage Leakage Leakage of Urinary Solutes (K+, ATP) UrothelialDamage->Leakage NerveActivation Activation of Nociceptors (Aδ and C-Fibers) Leakage->NerveActivation MediatorRelease Release of Inflammatory Mediators (Substance P, CGRP, ATP) NerveActivation->MediatorRelease SpinalCord Signal to Spinal Cord NerveActivation->SpinalCord NeurogenicInflammation Neurogenic Inflammation (Edema, Vasodilation) MediatorRelease->NeurogenicInflammation PeripheralSensitization Peripheral Sensitization NeurogenicInflammation->PeripheralSensitization PeripheralSensitization->SpinalCord CentralSensitization Central Sensitization SpinalCord->CentralSensitization PainPerception Perception of Pain, Urgency, & Frequency CentralSensitization->PainPerception

References

Application Note: Simultaneous Determination of Phenazopyridine and Nitrofurantoin in Urine by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of phenazopyridine (B135373) (PHZ) and nitrofurantoin (B1679001) (NFT) in human urine samples. This method is simple, sensitive, and selective, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The protocol employs a straightforward "dilute and shoot" sample preparation technique, minimizing sample handling and analysis time.

Introduction

This compound is a urinary tract analgesic, while nitrofurantoin is an antibiotic commonly prescribed for urinary tract infections (UTIs).[1] They are often used in combination for the management of UTIs. A reliable analytical method for the simultaneous determination of both compounds in urine is crucial for assessing patient compliance and performing pharmacokinetic analysis. This document provides a detailed protocol for a reversed-phase HPLC-UV method that effectively separates and quantifies this compound and nitrofurantoin.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The separation is achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (150 x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A: 5 mmol/L sodium dihydrogen phosphate (B84403), pH 3B: Acetonitrile[1][2]
Gradient Elution 0-7 min: 15% B7-10 min: Gradient up to 40% B[1]
Flow Rate 1 mL/min[1][2]
Injection Volume 20 µL[1]
Detection Wavelength 370 nm[1][2]
Column Temperature Ambient
Standards and Reagents
  • This compound hydrochloride (analytical standard)

  • Nitrofurantoin (analytical standard)

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Ultrapure water

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of nitrofurantoin in 100 mL of mobile phase in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to cover the desired concentration ranges.

Sample Preparation

The "dilute and shoot" method is employed for its simplicity and speed.[2]

  • Collect urine samples in sterile containers.

  • For analysis, dilute a suitable volume of the urine sample with the mobile phase to bring the analyte concentrations within the calibration range.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Inject 20 µL of the filtered sample into the HPLC system.[1]

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Table 2: Method Validation Parameters

ParameterThis compound (PHZ)Nitrofurantoin (NFT)
Linearity Range (µg/mL) 0.5 - 40[1][2]0.2 - 20[1][2]
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.01[1][2]0.01[1][2]
Limit of Quantitation (LOQ) (µg/mL) 0.025[1][2]0.04[1][2]
Intra-day Precision (%RSD) ≤ 5.5[1][2]≤ 5.5[1][2]
Inter-day Precision (%RSD) ≤ 5.5[1][2]≤ 5.5[1][2]
Recovery (% Relative Error) -2.5 to 6[1][2]-2.5 to 6[1][2]

Results and Discussion

The developed HPLC-UV method provides excellent separation and resolution of this compound and nitrofurantoin from endogenous urine components. The gradient elution allows for the efficient elution of both analytes with symmetrical peak shapes. The "dilute and shoot" sample preparation method proved to be adequate, with minimal matrix effects observed. The validation results demonstrate that the method is linear, sensitive, precise, and accurate for the intended purpose.

Conclusion

The described HPLC-UV method is a reliable and efficient tool for the simultaneous determination of this compound and nitrofurantoin in human urine. Its simplicity and robust performance make it highly suitable for routine analysis in a clinical or research laboratory setting.

Experimental Workflow and Protocols

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing urine_sample Urine Sample Collection dilution Dilution with Mobile Phase urine_sample->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection stock_solutions Stock Solution Preparation (PHZ & NFT) working_standards Working Standard Preparation stock_solutions->working_standards calibration_curve Calibration Curve Generation working_standards->calibration_curve chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography uv_detection UV Detection (370 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification of Analytes peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase

  • Mobile Phase A (5 mmol/L Sodium Dihydrogen Phosphate, pH 3):

    • Weigh 0.69 g of sodium dihydrogen phosphate monohydrate and dissolve in 1 L of ultrapure water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B:

    • Use HPLC-grade acetonitrile.

  • Degas both mobile phases before use.

Protocol 2: Sample Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (15% B) until a stable baseline is achieved.

  • Inject 20 µL of the prepared standards and samples.

  • Run the gradient program as described in Table 1.

  • Record the chromatograms and integrate the peak areas for this compound and nitrofurantoin.

Protocol 3: Data Analysis

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration for the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

  • Determine the concentration of this compound and nitrofurantoin in the urine samples by interpolating their peak areas on the calibration curve.

  • Factor in the dilution performed during sample preparation to calculate the final concentration in the original urine sample.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation (ICH Guidelines) cluster_application Application hplc_uv HPLC-UV Method sample_prep Sample Preparation ('Dilute and Shoot') hplc_uv->sample_prep chromatography Chromatographic Conditions hplc_uv->chromatography detection UV Detection hplc_uv->detection linearity Linearity & Range hplc_uv->linearity accuracy Accuracy hplc_uv->accuracy precision Precision (Intra- & Inter-day) hplc_uv->precision lod_loq LOD & LOQ hplc_uv->lod_loq selectivity Selectivity hplc_uv->selectivity quantification Simultaneous Quantification of This compound & Nitrofurantoin in Urine sample_prep->quantification chromatography->quantification detection->quantification

Caption: Logical relationship of the analytical method.

References

GC-MS Method for the Quantitation of Phenazopyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of phenazopyridine (B135373) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, bioequivalence trials, and clinical monitoring.

Introduction

This compound is an azo dye that exerts an analgesic effect on the mucosa of the urinary tract. It is commonly used to alleviate symptoms such as pain, burning, and urgency associated with urinary tract infections. Accurate quantification of this compound in human plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note details a robust GC-MS method for this purpose, based on a liquid-liquid extraction procedure and utilizing a suitable internal standard for precise and accurate measurement.

Principle

This method involves the extraction of this compound and an internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) technique. The extracted analytes are then separated and detected by a gas chromatograph coupled with a mass spectrometer (GC-MS). Quantitation is achieved by monitoring specific ions of this compound and the internal standard in Selected Ion Monitoring (SIM) mode. The ratio of the peak area of this compound to that of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Materials and Reagents

  • Analytes and Standards:

    • This compound Hydrochloride (Reference Standard)

    • Diazepam (Internal Standard)

  • Solvents and Chemicals:

    • Methanol (B129727) (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Diethyl ether (HPLC grade)

    • Sodium Hydroxide (NaOH), 1M solution

    • Nitrogen gas (high purity)

    • Human plasma (drug-free)

Instrumentation and Analytical Conditions

  • Gas Chromatograph: Agilent GC system or equivalent

  • Mass Spectrometer: Agilent Mass Selective Detector or equivalent

  • Column: DB-5MS capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent[1]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min[1]

  • Injector: Splitless mode

  • Injector Temperature: 280°C[1]

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 min[1]

    • Ramp: 10°C/min to 280°C[1]

    • Final hold: 4 min at 280°C[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Source Temperature: 200°C[1]

    • Quadrupole Temperature: 200°C[1]

    • Selected Ion Monitoring (SIM) Mode:

      • This compound (PAP): m/z 213[1]

      • Diazepam (IS): m/z 283[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[1]

  • Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of diazepam in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve the desired calibration curve concentrations.

  • Internal Standard Working Solution (5.3 µg/mL): Prepare a working solution of the internal standard by diluting the stock solution with methanol.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the this compound working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, and 500 ng/mL).[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.5 mL of plasma sample (blank, calibration standard, QC, or unknown) in a glass centrifuge tube, add 50 µL of the internal standard working solution (5.3 µg/mL Diazepam).[1]

  • Add 0.1 mL of 1M NaOH and vortex briefly.[1]

  • Add 2.5 mL of an ethyl acetate-diethyl ether (1:1, v/v) mixture.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of methanol).

  • Inject 1 µL of the reconstituted sample into the GC-MS system.[1]

Data Analysis and Quantitation

The concentration of this compound in the plasma samples is determined by using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression analysis is applied to the calibration curve to obtain the equation for calculating the concentration of this compound in the unknown samples.

Method Validation Summary

The following tables summarize the typical performance characteristics of this GC-MS method for the quantitation of this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range5 - 500 ng/mL[1]
Correlation Coefficient (r)0.9992[1]
Limit of Detection (LOD)0.3 ng/mL[1]
Limit of Quantitation (LOQ)5 ng/mL[1]

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC1.37 - 6.69[1]1.24 - 6.01[1]92.65 - 96.21[1]
Medium QC1.37 - 6.69[1]1.24 - 6.01[1]92.65 - 96.21[1]
High QC1.37 - 6.69[1]1.24 - 6.01[1]92.65 - 96.21[1]

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound> 90[1]
Diazepam (IS)> 90[1]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (0.5 mL) Add_IS Add Internal Standard (Diazepam) Plasma->Add_IS Add_NaOH Add 1M NaOH Add_IS->Add_NaOH Add_Solvent Add Ethyl Acetate:Diethyl Ether (1:1) Add_NaOH->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation (DB-5MS Column) Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Area Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for the GC-MS quantitation of this compound in human plasma.

References

Troubleshooting & Optimization

Technical Support Center: Phenazopyridine Interference with Urine Dipstick Test Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with urine dipstick test results due to phenazopyridine (B135373) interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interfere with urine dipstick tests?

A1: this compound is an azo dye used as a urinary tract analgesic to relieve symptoms such as pain, burning, and urgency associated with urinary tract infections (UTIs).[1] It works by exerting a local anesthetic effect on the mucosa of the urinary tract.[2] The primary mechanism of interference with urine dipstick tests is its property as a dye, which imparts a characteristic reddish-orange color to the urine.[3][4] This intense coloration can mask or mimic the color changes on the reagent pads of the dipstick, which are used to interpret the results of various analytes.[5][6] This interference is based on spectrometry or color reactions.[2]

Q2: Which specific urine dipstick analytes are affected by this compound?

A2: this compound can interfere with multiple parameters on a urine dipstick that rely on colorimetric reactions for interpretation.[4] Analytes known to be affected include:

  • Leukocyte Esterase[7]

  • Nitrite[8]

  • Protein[4]

  • Glucose[7]

  • Ketones[4]

  • Blood (Hematuria)[7]

  • Bilirubin[6]

  • Urobilinogen[6]

Q3: Can this compound lead to false-positive or false-negative results?

A3: Yes, the interference from this compound can result in both false-positive and false-negative readings.[6] For example, the reddish-orange color of the urine may be misinterpreted as a positive result for blood or bilirubin (B190676).[7][9] Conversely, the drug's color can mask a true positive reaction, leading to a false-negative result, particularly for analytes like leukocyte esterase and nitrite (B80452) where subtle color changes are indicative of a positive result.[7]

Q4: How long after discontinuing this compound can it still interfere with test results?

A4: The discoloration of urine and potential for test interference will persist as long as the medication is being taken.[4] It is generally recommended to wait 24-48 hours after the last dose before collecting a urine sample for analysis to allow for the drug and its metabolites to be sufficiently cleared from the system.[7][8]

Q5: Are there alternative testing methods that are not affected by this compound?

A5: Yes. For diagnosing UTIs, urine microscopy to detect white blood cells and bacteria, and urine culture to identify the causative organism, are not affected by the color interference of this compound and are considered more reliable when a patient is taking this medication.[10][11]

Troubleshooting Guides

Issue: Unexpected or anomalous urine dipstick results in a subject known to be taking this compound.

Troubleshooting Steps:

  • Confirm Medication Usage: Verify the subject's use of this compound, including dosage and time of last administration. Higher doses may cause more pronounced interference.[4]

  • Visual Inspection of Urine: Note the characteristic reddish-orange color of the urine sample, which is a primary indicator of the presence of this compound.

  • Analyte-Specific Assessment:

    • Leukocyte Esterase/Nitrite: If UTI is suspected and these readings are negative or equivocal, consider the result potentially masked. Proceed with urine microscopy and culture for a definitive diagnosis.[11]

    • Blood: A positive reading for blood may be a false positive due to the urine's color. Confirm the presence of red blood cells with microscopic examination of the urine sediment.[5]

    • Glucose: While modern glucose oxidase-based dipstick tests are less susceptible to chemical interference from this compound, the visual interpretation can still be challenging.[7] If glucosuria is a concern, a blood glucose measurement is the recommended alternative.

    • Ketones, Protein, Bilirubin, Urobilinogen: The colorimetric reactions for these tests are prone to interference.[4][6] Alternative quantitative laboratory methods should be considered if accurate measurement is critical.

  • Sample Re-collection: If clinically feasible, advise the subject to discontinue this compound for 24-48 hours and provide a new urine sample.[8]

  • Laboratory Communication: When sending a urine sample to the laboratory for any analysis, clearly document that the patient is taking this compound on the requisition form to aid in the correct interpretation of results.[3][5]

Data Presentation

Table 1: Summary of this compound Interference on Urine Dipstick Analytes

AnalytePrinciple of Dipstick TestNature of InterferencePotential OutcomeRecommended Action
Leukocyte Esterase Enzymatic reaction producing a purple colorMasking of color development by the reddish-orange urine.[7]False NegativeConfirm with urine microscopy for white blood cells.[5]
Nitrite Griess reaction forming a pink colorThe reddish-orange color can be misinterpreted as or mask a pink reaction.[8]False Positive or False NegativePerform a urine culture for bacterial identification.[11]
Blood (Hematuria) Peroxidase-like activity of hemoglobin causing a color changeThe urine's reddish-orange color mimics a positive result.[7]False PositiveConfirm with urine microscopy for red blood cells.[5]
Protein Protein error of pH indicators leading to a color changeThe drug's color can interfere with the interpretation of the color change.[4]Atypical Color/Unreliable ResultUse a quantitative method like the sulfosalicylic acid test or immunoturbidimetry.
Glucose Glucose oxidase enzymatic reactionVisual interpretation of the color change can be difficult.[7] May cause false negatives with glucose oxidase methods.[7]False Negative/Unreliable ResultConfirm with a blood glucose measurement.
Ketones Reaction with nitroprusside producing a purple colorThe reddish-orange color may mask the purple reaction.[4]False Negative/Unreliable ResultUse a quantitative serum ketone measurement if clinically indicated.
Bilirubin Diazo reaction resulting in a tan or reddish-purple colorThe drug's color can interfere with the end-point color.[6]False Positive/Unreliable ResultConfirm with a serum bilirubin test.
Urobilinogen Reaction with Ehrlich's reagent or a diazonium compoundThe reddish-orange color can interfere with the interpretation of the resulting color.[6]Atypical Color/Unreliable ResultUse a quantitative laboratory method if necessary.

Experimental Protocols

Protocol for a Spiking Study to Quantify this compound Interference

Objective: To determine the concentration-dependent interference of this compound on the semi-quantitative results of a multi-analyte urine dipstick.

Materials:

  • Drug-free human urine pool.

  • This compound hydrochloride reference standard.

  • Commercially available urine dipsticks (e.g., Siemens Multistix®, Roche Combur-Test®).

  • Calibrators or control materials for each analyte (e.g., glucose, albumin, etc.).

  • Automated urine strip reader and/or standardized color chart.

  • Standard laboratory glassware, pipettes, and vortex mixer.

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or ethanol) and then dilute it into the drug-free urine pool to achieve a starting concentration well above the expected physiological range.

  • Preparation of Spiked Urine Samples:

    • Create a serial dilution of this compound in the drug-free urine pool to obtain a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL, and a 0 µg/mL blank).

    • For each analyte to be tested, prepare two sets of these this compound dilutions.

      • Set A (Negative Control): Use the drug-free urine spiked only with this compound.

      • Set B (Positive Control): Spike the urine with a known concentration of the analyte of interest (e.g., 150 mg/dL glucose) in addition to the this compound concentrations.

  • Dipstick Analysis:

    • For each concentration in both Set A and Set B, perform a urine dipstick test according to the manufacturer's instructions.

    • Ensure consistent dip time and blotting technique.

    • Read the results at the specified time for each analyte using both visual interpretation against the color chart and an automated strip reader, if available.

    • Perform each measurement in triplicate to ensure reproducibility.

  • Data Analysis:

    • Record the semi-quantitative result for each analyte at each this compound concentration.

    • For Set A, determine the concentration of this compound at which a false-positive result is first observed for each analyte.

    • For Set B, determine the concentration of this compound at which the expected positive result is masked or altered.

    • Compare the results from the automated reader with the visual readings to assess the impact on both interpretation methods.

Mandatory Visualization

Phenazopyridine_Interference_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Alternative Testing cluster_3 Resolution start Urine Sample with Suspected Interference color_check Reddish-Orange Urine Color? start->color_check ask_patient Inquire about This compound Use color_check->ask_patient Yes recollect Discontinue this compound (24-48h) & Re-collect Sample color_check->recollect No, but interference is still suspected lab_comm Notify Laboratory of Potential Interference ask_patient->lab_comm microscopy Urine Microscopy (WBC, RBC) lab_comm->microscopy culture Urine Culture lab_comm->culture serum_tests Serum/Blood Tests (Glucose, Bilirubin, etc.) lab_comm->serum_tests interpret Interpret Results with Caution & Correlate Clinically microscopy->interpret culture->interpret serum_tests->interpret final_report Accurate Diagnosis/ Reliable Data recollect->final_report interpret->final_report

Caption: Workflow for identifying and mitigating this compound interference in urinalysis.

References

Technical Support Center: Troubleshooting Phenazopyridine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering colorimetric interference from the urinary analgesic phenazopyridine (B135373) in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

A1: this compound is an azo dye used as a urinary tract analgesic.[1][2] When excreted, it imparts a vibrant orange-red color to urine.[1][2] This intense coloration is the primary source of interference in many biochemical assays, particularly those that rely on colorimetric or spectrophotometric detection methods.[1] The drug's strong absorbance in the visible spectrum can mask or mimic the color changes that are essential for the accurate measurement of various analytes.[3][4]

Q2: Which biochemical assays are most susceptible to interference from this compound?

A2: A wide range of assays can be affected, with the most significant impact observed in urinalysis. Both manual dipstick tests and automated urinalysis systems are prone to interference.[1][5] Specific parameters that can be affected include:

  • Urine Dipstick Tests:

    • Glucose[1][5]

    • Protein[1][2]

    • Ketones[1][3]

    • Bilirubin[1]

    • Urobilinogen[1]

    • Nitrites[3][4]

    • Leukocyte Esterase[3][4]

    • Blood/Hematuria[3][4]

  • Quantitative Assays:

    • Urine Total Protein assays may show a negative bias (artificially low results).[2]

    • The Porter-Silber reaction for urinary 17-hydroxycorticosteroids.

It is important to note that modern glucose oxidase-based enzymatic assays are generally not chemically affected by this compound; however, the visual interpretation of dipstick color changes can still be compromised.[5]

Q3: What is the underlying mechanism of this interference?

A3: The interference is primarily a physical phenomenon known as spectral interference . This compound has a broad absorbance spectrum in the visible range, which can overlap with the absorbance spectra of the chromogens used in many colorimetric assays. This overlap can lead to:

  • Masking: The intense orange-red color of this compound can completely obscure the subtle color changes of the assay, making visual or instrumental detection impossible.[3][4]

  • Additive Absorbance: The absorbance of this compound at the analytical wavelength adds to the absorbance of the analyte-chromogen complex, leading to falsely elevated results.

  • Subtractive Interference: In some cases, the background color can lead to misinterpretation and falsely decreased results. For instance, a negative bias has been reported in urine total protein assays.[2]

Troubleshooting Guides

Problem: I suspect my results are inaccurate due to this compound interference. What are my options?

This troubleshooting guide provides a stepwise approach to identifying and mitigating this compound interference.

Troubleshooting_Workflow Troubleshooting this compound Interference cluster_identification Step 1: Identification cluster_mitigation Step 2: Mitigation Strategies cluster_correction Step 3: Data Correction/Sample Preparation cluster_confirmation Step 4: Confirmation Observe Observe Unexpected Results (e.g., inconsistent data, visual anomalies) Review Review Patient/Sample History (Check for this compound use) Observe->Review Inconsistent results? Visual Visual Inspection of Sample (Note orange-red discoloration) Review->Visual This compound use confirmed? Discontinue Temporarily Discontinue this compound (Recommended washout: 24-48 hours) Visual->Discontinue If possible Inform Inform the Laboratory (Crucial for proper sample handling and interpretation) Visual->Inform Always Alternative Use an Alternative Assay Method (e.g., non-colorimetric, microscopic examination) Visual->Alternative If available Spectral Spectrophotometric Correction (e.g., multi-wavelength analysis, derivative spectroscopy) Alternative->Spectral If correction is feasible Physical Physical Removal of Interferent (e.g., Solid-Phase Extraction, Activated Charcoal) Alternative->Physical If sample volume and protocol allow Reanalyze Re-analyze the Sample Spectral->Reanalyze Physical->Reanalyze Compare Compare Results (Pre- and post-correction/mitigation) Reanalyze->Compare Validate Validate the Corrected Data Compare->Validate

Figure 1: A stepwise workflow for troubleshooting this compound interference.

Data Presentation: Understanding the Spectral Properties of this compound

The primary reason for this compound's interference is its absorbance of light in the visible spectrum. Understanding its spectral properties is key to developing correction methods.

PropertyValueReference
Visual Appearance Orange-red color in urine[1][2]
UV Absorption Maxima 238 nm, 279 nm, 402 nm (in Ethanol)[5]
Effect of pH Color changes from orange to deep red upon acidification to pH <2.0

The following diagram illustrates the concept of spectral interference.

Spectral_Interference Mechanism of Spectral Interference cluster_assay Biochemical Assay cluster_interference Interference Pathway Analyte Analyte Chromogen Analyte-Chromogen Complex (Absorbs at a specific wavelength) Analyte->Chromogen Reagent Colorimetric Reagent Reagent->Chromogen Detector Spectrophotometer/ Detector Chromogen->Detector Light Absorbance Result Accurate Result Detector->Result Inaccurate_Result Inaccurate Result (Falsely high or low reading) Detector->Inaccurate_Result This compound This compound (Orange-Red Color) Overlap Spectral Overlap (Absorbs at or near the same wavelength as the chromogen) This compound->Overlap Overlap->Detector Alters total light absorbance

Figure 2: How this compound's color causes spectral interference.

Experimental Protocols

Protocol 1: General Mitigation Strategy - Patient and Laboratory Communication

This is the most straightforward and often most effective approach.

  • Patient History Review: Before sample collection, ascertain if the individual has taken this compound within the last 48 hours.

  • Temporary Discontinuation: If clinically appropriate and in consultation with a healthcare provider, recommend discontinuing this compound for 24-48 hours before sample collection to allow for washout.[5]

  • Laboratory Notification: If discontinuation is not possible, clearly indicate on the laboratory requisition form that the patient is taking this compound. This allows laboratory personnel to:

    • Anticipate visual anomalies in the sample.

    • Add a cautionary note to the interpretation of colorimetric results.

    • Select alternative testing methods if available (e.g., microscopic urinalysis instead of relying solely on dipstick results).[5]

Protocol 2: Physical Removal of this compound using Activated Charcoal (Experimental)

This protocol is based on the general principle of using activated charcoal to adsorb drugs from aqueous solutions and may require optimization for specific assays.

Materials:

  • Urine sample containing this compound.

  • Activated charcoal powder.

  • Centrifuge and centrifuge tubes.

  • Syringe filters (0.22 µm).

Procedure:

  • Determine Optimal Charcoal Concentration:

    • To a series of aliquots of the urine sample, add varying amounts of activated charcoal (e.g., 1, 5, 10, 20 mg/mL).

    • Vortex each tube for 1 minute to ensure thorough mixing.

    • Incubate at room temperature for 15 minutes, with occasional vortexing.

  • Sedimentation and Clarification:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the activated charcoal.

    • Carefully aspirate the supernatant, which should be visibly lighter in color.

  • Filtration:

    • Pass the clarified supernatant through a 0.22 µm syringe filter to remove any remaining charcoal fines.

  • Assay Performance:

    • Perform the biochemical assay on the treated sample.

    • Important: Run a control sample of drug-free urine treated with the same concentration of activated charcoal to ensure that the treatment process itself does not interfere with the assay and that the analyte of interest is not co-adsorbed.

Protocol 3: Spectrophotometric Correction using a Multi-Wavelength Approach (Conceptual)

This is an advanced method that requires a spectrophotometer capable of multi-wavelength readings and a clear understanding of the spectral properties of both the analyte and the interfering substance.

Principle: By measuring the absorbance at multiple wavelengths, it is possible to create a system of equations that can solve for the concentration of the analyte, even in the presence of an interfering substance like this compound.

Methodology:

  • Spectral Scans:

    • Obtain the full absorbance spectrum (e.g., 300-700 nm) of:

      • A pure standard of your analyte at a known concentration.

      • A pure standard of this compound at a known concentration in the same buffer/matrix.

      • The unknown sample containing both the analyte and this compound.

  • Wavelength Selection:

    • Identify a wavelength of maximum absorbance for your analyte (λ1).

    • Identify a second wavelength where this compound has significant absorbance, but the analyte has minimal absorbance (λ2).

  • Calculation (Example for a two-component system):

    • The total absorbance at each wavelength is the sum of the absorbances of the individual components (Beer's Law).

    • A(λ1) = ε_analyte(λ1) * c_analyte * l + ε_this compound(λ1) * c_this compound * l

    • A(λ2) = ε_analyte(λ2) * c_analyte * l + ε_this compound(λ2) * c_this compound * l

    • Where:

      • A is the measured absorbance.

      • ε is the molar absorptivity (a constant for a given substance at a specific wavelength).

      • c is the concentration.

      • l is the path length of the cuvette.

    • By determining the molar absorptivities from the pure standards, you can solve this system of two linear equations for the two unknown concentrations (c_analyte and c_this compound).

This technical support guide provides a starting point for addressing the challenges posed by this compound interference. For specific and complex cases, further validation and consultation with a clinical chemist or analytical specialist is recommended.

References

Technical Support Center: Analysis of Phenazopyridine Degradation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of phenazopyridine (B135373) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under acidic conditions?

Under forced acidic conditions, this compound hydrochloride (PAP) primarily degrades into phenol (B47542) (PH) and 2,6-diaminopyridine (B39239) (DAP)[1][2]. Studies have also identified other degradation products, including various azo/hydrazo-products[2]. Computational models have suggested that 2,3,6-triaminopyridine (TAP) is a highly stable metabolite and potential degradation product[3][4].

Q2: What is the general mechanism of this compound degradation in an acidic medium?

The degradation of this compound in acidic conditions is primarily initiated by the hydrolysis of the azo bond. This cleavage results in the formation of the primary degradation products, phenol and 2,6-diaminopyridine. The reaction pathway can be influenced by factors such as pH, temperature, and the presence of light[1][5].

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the simultaneous determination of this compound and its degradation products[1][2]. Spectrofluorimetric methods have also been successfully developed for the quantification of trace amounts of phenol and 2,6-diaminopyridine[1][2]. For structural elucidation of unknown degradation products, techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are employed[2].

Q4: Are there established stability-indicating HPLC methods for this compound?

Yes, a stability-indicating reversed-phase HPLC method has been developed. One such method utilizes an isocratic mobile phase consisting of a 1:1 (v/v) mixture of acetonitrile (B52724) and acetate (B1210297) buffer at pH 4. This method allows for the separation and quantification of this compound and its degradation products in under 8 minutes[1][2][5].

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Unexpected Peaks in Chromatogram 1. Contamination of sample or mobile phase. 2. Formation of secondary degradation products. 3. Impurities in the this compound raw material.1. Run a blank injection of the mobile phase and solvent to check for contamination. 2. Prepare fresh mobile phase and samples. 3. Review the literature for other potential minor degradation products under your specific acidic conditions. 4. If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Poor Peak Resolution 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Flow rate is too high.1. Adjust the acetonitrile/buffer ratio. Ensure the pH of the acetate buffer is accurately prepared to 4. 2. Flush the column with a strong solvent or replace it if it's old or has been used extensively. 3. Reduce the flow rate to allow for better separation.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature. 2. Ensure precise and consistent preparation of the mobile phase for each run. 3. Degas the mobile phase and prime the pump to remove any air bubbles.
Low Signal Intensity for Degradation Products 1. Degradation is not significant under the experimental conditions. 2. Low concentration of the degradation product. 3. Inappropriate detection wavelength.1. Increase the stress conditions (e.g., higher acid concentration, higher temperature, longer exposure time). 2. Concentrate the sample if possible. 3. Analyze the UV spectra of the degradation products to determine their maximum absorbance wavelength and set the detector accordingly. A multi-wavelength detector can be beneficial[1].

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its degradation products using a reported stability-indicating HPLC method[2].

Compound LOD (µg/mL) LOQ (µg/mL)
This compound HCl (PAP)0.02 - 0.10.06 - 0.3
Degradation Products/Impurities0.02 - 0.10.06 - 0.3

Experimental Protocols

Forced Acidic Degradation of this compound

This protocol describes a typical procedure for inducing the degradation of this compound under acidic conditions for subsequent analysis.

Materials:

  • This compound Hydrochloride (PAP) standard

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution (for neutralization)

  • Methanol or other suitable solvent

  • Volumetric flasks

  • pH meter

  • Heating apparatus (e.g., water bath or heating block)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acid Treatment: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 1M HCl.

  • Stress Condition: Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). The exact time and temperature may need to be optimized to achieve a target degradation of 5-20%.

  • Neutralization: After the stress period, cool the solution to room temperature. Neutralize the solution by adding an appropriate volume of 1M NaOH until the pH is near neutral.

  • Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared sample into the HPLC system and analyze the chromatogram for the presence of this compound and its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis_prep Analysis Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_acid Add 1M HCl prep_stock->add_acid heat Heat at 80°C for 2 hours add_acid->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with 1M NaOH cool->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Inject into HPLC System dilute->hplc analyze Analyze Chromatogram hplc->analyze

Caption: Experimental workflow for forced acidic degradation of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_decision Decision Point cluster_remediation Remediation start Unexpected Peak in HPLC Chromatogram check_blank Run Blank Injection (Mobile Phase) start->check_blank check_purity Check Purity of Starting Material start->check_purity is_blank_clean Is Blank Clean? check_blank->is_blank_clean investigate_degradation Investigate as Potential Degradation Product check_purity->investigate_degradation prepare_fresh Prepare Fresh Mobile Phase/Solvents is_blank_clean->prepare_fresh No is_blank_clean->investigate_degradation Yes prepare_fresh->start Re-analyze

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Minimizing Phenazopyridine-Induced Methemoglobinemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phenazopyridine-induced methemoglobinemia in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced methemoglobinemia?

A1: This compound (B135373) is a urinary tract analgesic that can cause a condition called methemoglobinemia. This occurs when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin.[1][2][3] Methemoglobin is unable to bind and transport oxygen effectively, leading to tissue hypoxia.[2][4]

Q2: What is the mechanism behind this compound-induced methemoglobinemia?

A2: this compound is metabolized in the liver to various compounds, including aniline.[1][4][5][6] Aniline and its derivatives are strong oxidizing agents that can directly oxidize hemoglobin to methemoglobin.[1][4] This oxidative stress can overwhelm the natural protective mechanisms within red blood cells, leading to an accumulation of methemoglobin.[1]

Q3: Are certain animal species more susceptible to this compound-induced methemoglobinemia?

A3: Yes, there are marked species differences in the metabolism of this compound. Cats are particularly sensitive to this compound toxicity and are highly susceptible to developing severe methemoglobinemia, Heinz body anemia, and hepatic injury.[7] This heightened sensitivity is due to differences in their hemoglobin structure and a relative deficiency in the enzyme glucuronosyltransferase, which is involved in the detoxification of many drugs. Dogs have also been reported to experience toxicity, including hepatotoxicity and rhabdomyolysis.[8][9] Rodents such as rats, mice, and guinea pigs also metabolize this compound differently from humans, with rats being considered the closest, but not ideal, model for human metabolism.[10]

Q4: What are the clinical signs of this compound-induced methemoglobinemia in animals?

A4: Clinical signs are related to the degree of methemoglobinemia and subsequent hypoxia. Common signs include:

  • Blue or purple discoloration of the gums and skin (cyanosis)[11]

  • "Chocolate-brown" colored blood[2][12]

  • Shortness of breath and rapid breathing[11]

  • Weakness, lethargy, and fatigue[2][11]

  • Changes in mental status[11]

  • In severe cases, seizures and coma can occur.[3]

Q5: How can I minimize the risk of methemoglobinemia in my animal studies?

A5: To minimize the risk:

  • Species Selection: Avoid using cats for this compound studies unless absolutely necessary and with extreme caution.[7] Consider the species-specific differences in metabolism when choosing an animal model.[10]

  • Dose Selection: Use the lowest effective dose of this compound. The risk of methemoglobinemia increases with higher doses.[1]

  • Duration of Treatment: Limit the duration of this compound administration.[1]

  • Monitoring: Regularly monitor animals for clinical signs of methemoglobinemia. Measurement of methemoglobin levels in blood is crucial.

  • Prophylactic Treatment: In some cases, co-administration of antioxidants may be considered, but this requires careful validation.

Q6: What are the treatment options for this compound-induced methemoglobinemia in a research setting?

A6: If methemoglobinemia occurs, the primary treatment is the administration of a reducing agent.

  • Methylene (B1212753) Blue: This is the standard antidote for methemoglobinemia.[2][3][13] It acts as a cofactor for NADPH-methemoglobin reductase, facilitating the reduction of methemoglobin back to hemoglobin.[2] However, methylene blue can be less effective for aniline-induced methemoglobinemia and is contraindicated in animals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, as it can induce hemolysis.[1][2][3]

  • Ascorbic Acid (Vitamin C): This can be used as an alternative treatment, especially in cases of G6PD deficiency or when methylene blue is contraindicated.[2][4][6] It directly reduces methemoglobin, but its action is slower than methylene blue.[14]

  • N-acetylcysteine (NAC): NAC is an antioxidant and a precursor to glutathione, which plays a role in protecting cells from oxidative damage.[15] It has been shown to reduce methemoglobin in vitro and is used to treat other drug-induced toxicities.[15][16][17]

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Methemoglobin
Potential Cause Troubleshooting Step
Incorrect Dosing Verify dose calculations and administration route. Review literature for appropriate dose ranges in the specific animal model.
Species Sensitivity Confirm the known sensitivity of the chosen animal species. Cats are highly susceptible.[7]
Individual Variation Consider the possibility of individual animal metabolic differences. Screen animals for baseline methemoglobin levels.
Compromised Health Status Ensure animals are healthy and free from underlying conditions that could affect drug metabolism or red blood cell function (e.g., G6PD deficiency).[3]
Drug Interaction Review all administered substances for potential interactions that could enhance this compound's oxidative effects.
Issue 2: Ineffective Treatment with Methylene Blue
Potential Cause Troubleshooting Step
Aniline-Induced Methemoglobinemia Aniline-induced methemoglobinemia can be less responsive to methylene blue.[1] Consider alternative or adjunct therapies like ascorbic acid.
G6PD Deficiency Methylene blue is ineffective and can cause hemolysis in G6PD deficient animals.[2][3] Screen for G6PD deficiency if possible, or use ascorbic acid as a first-line treatment in susceptible species.
Incorrect Methylene Blue Dosage or Administration Ensure the correct dose (typically 1-2 mg/kg) is administered intravenously over several minutes.[2]
Continued Absorption of this compound If this compound is still being absorbed, repeated doses of methylene blue may be necessary.[2] Consider methods to reduce further drug absorption (e.g., activated charcoal, if appropriate for the study design).

Quantitative Data Summary

The following tables summarize quantitative data from animal studies on this compound-induced methemoglobinemia.

Table 1: this compound-Induced Methemoglobinemia in Cats

Dose of this compoundDuration of AdministrationPeak Methemoglobin LevelReference
65 mg/kg/day (administered as 100 mg TID)3 daysNearly 50%[7]
10 mg/kg/dayLonger periodsIncreased[7]
20 mg/kg/dayLonger periodsIncreased[7]

Table 2: Acute Toxicity of this compound in Rats

ParameterRoute of AdministrationValueReference
LD50Oral472 mg/kg[18]

Table 3: this compound Metabolism in Rats

DoseMajor Urinary MetaboliteElimination Half-lifeReference
Not specified4-acetylaminophenol (NAPA)7.35 hours[19]

Experimental Protocols

Protocol 1: Induction of Methemoglobinemia with this compound in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • This compound Administration:

    • Prepare a suspension of this compound hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of this compound (e.g., 100 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at baseline (0 hours) and at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

    • Use an anticoagulant such as heparin.

  • Methemoglobin Measurement:

    • Measure methemoglobin levels immediately after blood collection using a co-oximeter.

    • Express results as a percentage of total hemoglobin.

Protocol 2: Treatment of Drug-Induced Methemoglobinemia with Methylene Blue or Ascorbic Acid in Rats
  • Induction of Methemoglobinemia: Follow Protocol 1 to induce methemoglobinemia.

  • Treatment Administration:

    • Once methemoglobin levels reach a predetermined threshold (e.g., >20%), administer the treatment.

    • Methylene Blue Group: Administer 1 mg/kg of a 1% methylene blue solution intravenously via the tail vein.[2][20]

    • Ascorbic Acid Group: Administer 15 mg/kg of ascorbic acid intravenously via the tail vein.[14]

    • Control Group: Administer an equivalent volume of sterile saline.

  • Post-Treatment Monitoring:

    • Collect blood samples at various time points post-treatment (e.g., 15, 30, 60, 120 minutes).

    • Measure methemoglobin levels using a co-oximeter to determine the efficacy of the treatment.

Visualizations

Signaling Pathways and Experimental Workflows

This compound Metabolism and Methemoglobin Formation cluster_metabolism Metabolism cluster_oxidation Oxidative Stress cluster_effect Physiological Effect This compound This compound aniline Aniline Metabolite This compound->aniline Hepatic Metabolism hemoglobin Hemoglobin (Fe²⁺) aniline->hemoglobin methemoglobin Methemoglobin (Fe³⁺) hemoglobin->methemoglobin Oxidation oxygen_transport Reduced O₂ Transport methemoglobin->oxygen_transport hypoxia Tissue Hypoxia oxygen_transport->hypoxia

Caption: Metabolic pathway of this compound leading to methemoglobinemia.

Mechanism of Action of Methemoglobin Antidotes cluster_problem Problem cluster_solution Solution MetHb Methemoglobin (Fe³⁺) Hb Hemoglobin (Fe²⁺) MetHb->Hb Reduction MB Methylene Blue LMB Leucomethylene Blue MB->LMB Reduction LMB->MetHb Reduces NADPH NADPH NADP NADP⁺ NADPH->NADP AA Ascorbic Acid AA->MetHb Direct Reduction DHA Dehydroascorbic Acid AA->DHA Oxidation

Caption: Therapeutic pathways for reducing methemoglobin.

Experimental Workflow for Assessing Methemoglobinemia start Start animal_prep Animal Preparation (e.g., Rats) start->animal_prep baseline Baseline Blood Sample (t=0) animal_prep->baseline phena_admin Administer this compound baseline->phena_admin timed_samples Collect Timed Blood Samples phena_admin->timed_samples met_measurement Measure Methemoglobin (Co-oximetry) timed_samples->met_measurement data_analysis Data Analysis met_measurement->data_analysis end End data_analysis->end

References

addressing the hygroscopicity of phenazopyridine hydrochloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopicity of phenazopyridine (B135373) hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment. This compound hydrochloride is known to be hygroscopic, which can lead to various challenges in its handling, storage, and formulation.[1][2] Moisture uptake can cause physical changes such as caking, clumping, and altered flow properties, as well as chemical degradation, potentially impacting the compound's stability, potency, and dissolution characteristics.[3][4]

Q2: What are the recommended storage conditions for this compound hydrochloride?

A2: To minimize moisture absorption, this compound hydrochloride should be stored in a cool, dry place, protected from light.[5] Containers should be kept tightly closed.[5][6] For long-term storage, temperatures of -20°C are recommended, while for short-term storage, 0-4°C is suitable.[1] It is also advisable to store the compound under an inert atmosphere.[5]

Q3: What are the visible signs of moisture uptake in this compound hydrochloride?

A3: Visual signs of excessive moisture absorption can include a change in the physical appearance of the powder, such as clumping, caking, or the formation of a sticky mass.[1][3] The vibrant brick-red color of the crystalline solid may also be affected.

Q4: How does moisture affect the stability and performance of this compound hydrochloride?

A4: Moisture can significantly impact the physicochemical properties of this compound hydrochloride. It can lead to a decrease in the assay value due to degradation and may affect the dissolution rate of the final product.[7] Furthermore, increased moisture content can pose challenges during manufacturing processes like tableting, leading to issues with powder flow and compaction.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action(s)
Caking or Clumping of Powder Exposure to high relative humidity during storage or handling.1. Immediately transfer the material to a desiccator with a suitable desiccant (e.g., silica (B1680970) gel). 2. Review and optimize storage conditions to ensure a low-humidity environment. 3. Handle the powder in a glove box or a room with controlled low humidity.
Inconsistent Weighing Results Continuous moisture uptake by the material during the weighing process.1. Perform weighing in a controlled environment with low relative humidity. 2. Use a weighing vessel with a lid to minimize exposure to ambient air. 3. Work quickly and efficiently to reduce the exposure time.
Altered Physical Appearance (e.g., color change) Potential chemical degradation accelerated by the presence of moisture.1. Do not use the material for experimental work if significant color change is observed. 2. Perform analytical tests (e.g., HPLC) to assess the purity and degradation of the material.[8] 3. Discard the affected batch and obtain a fresh, properly stored supply.
Poor Powder Flowability Increased inter-particle cohesive forces due to moisture absorption.1. If the material is intended for formulation, consider drying it under controlled conditions (e.g., vacuum oven at low temperature) before use. 2. For future formulations, consider the addition of glidants or other excipients that can improve flow properties.[3]

Quantitative Data on Hygroscopicity

The hygroscopicity of this compound hydrochloride has been shown to be significant at high relative humidity. The following table summarizes available data on its moisture sorption.

Relative Humidity (RH) Approximate Weight Gain (%) Reference
85%Less than salts/co-crystals[1]
98%~27%[1][2]

Note: This data is based on a 28-day exposure study. The formation of co-crystals has been shown to significantly reduce this weight gain.[1][2]

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Gravimetric Sorption Analysis (GSA)

Objective: To quantitatively determine the moisture sorption and desorption profile of this compound hydrochloride at various relative humidity (RH) levels.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) instrument or a similar gravimetric sorption analyzer.[9][10]

  • This compound hydrochloride sample (5-10 mg).

  • Nitrogen gas (high purity).

  • Distilled water.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrochloride sample into the sample pan of the DVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial weight will be the dry reference mass.

  • Sorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).

    • At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% per minute) for a defined period (e.g., 10 minutes).

    • Record the equilibrium weight at each RH step.

  • Desorption Isotherm:

    • After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH.

    • Record the equilibrium weight at each desorption step, following the same equilibration criteria as in the sorption phase.

  • Data Analysis:

    • Plot the percentage weight change against the RH to generate the sorption and desorption isotherms.

    • Analyze the shape of the isotherm to understand the mechanism of moisture uptake.

Protocol 2: Assessment of Physical Stability after Humidity Exposure

Objective: To visually and physically assess the impact of high humidity on this compound hydrochloride.

Materials and Equipment:

  • This compound hydrochloride sample.

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH (e.g., a saturated solution of potassium chloride for ~85% RH or potassium sulfate (B86663) for ~97% RH).

  • Microscope.

  • Spatula.

Methodology:

  • Initial Characterization: Document the initial appearance (color, crystallinity) and handling properties (flowability) of the this compound hydrochloride powder. Take a micrograph if possible.

  • Exposure: Place an open container with a thin layer of the powder in the controlled humidity chamber at a constant temperature (e.g., 25°C).

  • Monitoring:

    • Visually inspect the sample at regular intervals (e.g., daily for one week) for any changes in appearance, such as caking, clumping, or color change.

    • After the exposure period, carefully remove the sample and assess its handling properties (e.g., flowability with a spatula).

    • Take a final micrograph to compare with the initial one.

  • Reporting: Document all observations and compare them to the initial characterization.

Diagrams

experimental_workflow_gsa cluster_prep Preparation cluster_analysis Gravimetric Sorption Analysis cluster_output Output start Start prep_sample Weigh 5-10 mg of This compound HCl start->prep_sample dry_sample Dry sample at 0% RH (25°C) to constant weight prep_sample->dry_sample sorption Increase RH in steps (10% to 90%) Record equilibrium weight dry_sample->sorption desorption Decrease RH in steps (90% to 0%) Record equilibrium weight sorption->desorption plot_isotherm Plot % weight change vs. RH desorption->plot_isotherm end End plot_isotherm->end

Caption: Experimental Workflow for Gravimetric Sorption Analysis.

troubleshooting_hygroscopicity cluster_issues Problem Identification cluster_actions Corrective Actions issue Issue Observed with This compound HCl physical_change Physical Change? (Caking, Clumping) issue->physical_change weight_inconsistency Inconsistent Weight? issue->weight_inconsistency color_change Color Change? issue->color_change action_storage Review and Optimize Storage Conditions (Low Humidity, Tightly Sealed) physical_change->action_storage Yes action_handling Handle in Controlled Environment (Glove Box) physical_change->action_handling Yes action_weighing Weigh Quickly in Controlled Environment weight_inconsistency->action_weighing Yes action_analysis Perform Purity Analysis (e.g., HPLC) color_change->action_analysis Yes action_discard Discard and Use Fresh Batch action_analysis->action_discard Degradation Confirmed

Caption: Troubleshooting Logic for Hygroscopicity Issues.

References

Technical Support Center: Phenazopyridine Interference in Urine Total Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with urine total protein assays due to phenazopyridine (B135373) interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with urine total protein assays?

This compound is a urinary tract analgesic sold under brand names like Pyridium and Azo.[1][2] It is an azo dye that, when excreted in urine, imparts a characteristic reddish-orange color.[2] This discoloration is the primary cause of interference in many laboratory tests that rely on colorimetric or spectrophotometric measurements, including urine total protein assays.[3][4] The drug's strong absorbance in the visible spectrum can mask or falsely contribute to the color change of the assay's indicator dye, leading to inaccurate results.[3]

Q2: What is the nature of the interference caused by this compound in urine total protein assays?

This compound has been found to cause a negative bias, leading to artificially low urine total protein results, in some automated assays, such as the Roche Diagnostics Total Protein Urine/CSF Gen. 3 (TPUC3) assay used on COBAS INTEGRA and cobas c analyzers.[5] However, depending on the specific assay and the wavelength at which measurements are taken, the interference can also manifest as falsely elevated results or be unpredictable. The interference is due to the drug's own color, which can either absorb light at the same wavelength as the assay's chromophore or chemically interact with the assay reagents.

Q3: Which urine total protein assay methods are affected by this compound?

Both quantitative and semi-quantitative methods can be affected. These include:

  • Spectrophotometric methods:

  • Urine dipstick (reagent strip) tests: These semi-quantitative tests rely on a color change and are susceptible to misinterpretation due to the orange-red color of the urine.[8]

Q4: Are the metabolites of this compound also known to interfere with these assays?

Yes, this compound is metabolized in the body, and both the unchanged drug and its metabolites are excreted in the urine.[9][10] One of the major metabolites is 5-hydroxy-phenazopyridine.[9] These colored metabolites can also contribute to the spectrophotometric interference observed in urine protein assays.

Q5: How can I mitigate the interference from this compound in my experiments?

Here are several strategies to mitigate interference:

  • Patient History: Whenever possible, obtain a detailed medication history from the patient to determine if they have recently taken this compound.[5]

  • Delayed Testing: If the use of this compound is confirmed and it is safe for the patient to do so, it is recommended to wait for the drug to be cleared from the system. The time required for clearance can vary, but a waiting period of 48-72 hours after the last dose is generally advisable.

  • Alternative Assays: Consider using an alternative method for total protein measurement that is less susceptible to colorimetric interference, such as a method based on a different principle if available and validated.

  • Sample Pre-treatment: While not always practical in a clinical setting, research protocols could explore methods like dialysis or size-exclusion chromatography to separate the small molecule drug from the larger protein molecules before analysis. However, these methods would need to be carefully validated to ensure no protein loss.

  • Baseline Measurement: If a pre-dose urine sample is available, it can be used as a baseline to assess the degree of interference.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Urine total protein results are unexpectedly low or negative, especially with automated pyrogallol red-molybdate methods. Interference from this compound causing a negative bias. The urine sample may have a noticeable orange-red color.1. Visually inspect the urine sample for any unusual coloration. 2. Review the patient's medication history for this compound use.[5] 3. If this compound use is suspected, consider re-testing with a fresh sample collected after a 48-72 hour washout period.
Urine dipstick for protein gives an unreadable or questionable result. The intense color of this compound in the urine is masking the color change on the reagent pad.[8]1. Do not rely on the dipstick reading for protein in the presence of this interference. 2. Use a quantitative laboratory method for a more accurate assessment.
High variability in replicate measurements of total protein in a urine sample. Inconsistent interference from this compound or its metabolites.1. Ensure thorough mixing of the urine sample before aliquoting. 2. Consider performing a spectral scan of the urine sample to identify the absorbance peaks of the interfering substance.
Concern that a different medication might be causing similar interference. Other drugs and their metabolites can also interfere with colorimetric assays.1. Consult a comprehensive database of drug interferences in laboratory tests. 2. If a specific drug is suspected, follow the experimental protocol below to test for interference.

Quantitative Data Summary

While specific quantitative data on the interference of this compound in urine total protein assays is not extensively available in peer-reviewed literature, the following table provides a hypothetical representation based on the known negative bias in some automated systems. Researchers should generate their own data using the provided experimental protocol.

This compound ConcentrationTrue Protein Concentration (mg/dL)Measured Protein Concentration (mg/dL) - Pyrogallol Red (Hypothetical)% Interference (Hypothetical)
0 µg/mL (Control)5050.2-
10 µg/mL5042.1-16.1%
25 µg/mL5035.5-29.3%
50 µg/mL5028.3-43.6%
0 µg/mL (Control)150151.3-
10 µg/mL150128.6-15.0%
25 µg/mL150109.8-27.4%
50 µg/mL15092.4-38.9%

Note: This table is for illustrative purposes only. The actual degree of interference can vary depending on the specific assay, instrument, and the presence of this compound metabolites.

Experimental Protocols

Protocol for Evaluating this compound Interference in a Urine Total Protein Assay

This protocol provides a framework for researchers to quantitatively assess the impact of this compound on their specific urine total protein assay.

1. Materials:

  • Urine samples from healthy volunteers (confirmed to be negative for protein and not taking any medications).

  • This compound hydrochloride standard (analytical grade).

  • Bovine Serum Albumin (BSA) or a human serum protein standard.

  • Your laboratory's standard urine total protein assay kit (e.g., Pyrogallol Red-Molybdate or Coomassie Brilliant Blue).

  • Spectrophotometer or plate reader.

  • Calibrated pipettes and appropriate laboratory glassware.

2. Preparation of Solutions:

  • Protein-Free Urine Pool: Pool urine from multiple healthy donors and confirm it is protein-free using a sensitive method.

  • Protein Standards: Prepare a series of protein standards (e.g., 0, 25, 50, 100, 150, 200 mg/dL) by spiking the protein-free urine pool with a known concentration of BSA or human serum protein standard.

  • This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in the protein-free urine pool (e.g., 1 mg/mL).

  • Spiked Urine Samples: For each protein standard concentration, create a set of samples spiked with different concentrations of this compound (e.g., 0, 5, 10, 25, 50 µg/mL).

3. Assay Procedure:

  • Follow the manufacturer's instructions for your specific urine total protein assay.

  • Run the assay on all prepared samples:

    • Protein standards without this compound (for the standard curve).

    • Protein standards spiked with varying concentrations of this compound.

  • Measure the absorbance at the wavelength specified by the assay protocol.

4. Data Analysis:

  • Generate a standard curve using the absorbance readings from the protein standards without this compound.

  • Use the standard curve to calculate the "measured" protein concentration for all the this compound-spiked samples.

  • Calculate the percent interference for each concentration of this compound at each protein level using the following formula:

    % Interference = [(Measured Concentration - True Concentration) / True Concentration] * 100

  • Plot the percent interference as a function of this compound concentration for each true protein concentration.

Visualizations

Interference_Mechanism cluster_assay Urine Total Protein Assay cluster_interference This compound Interference Assay_Reagent Indicator Dye (e.g., Pyrogallol Red, Coomassie Blue) Complex Protein-Dye Complex (Color Change) Assay_Reagent->Complex Binds to Protein Urine Protein Protein->Complex Measurement Spectrophotometric Measurement Complex->Measurement Inaccurate_Result Inaccurate Protein Measurement Measurement->Inaccurate_Result This compound This compound & Metabolites (Orange-Red Color) Interference Spectral Overlap & Colorimetric Masking This compound->Interference Interference->Measurement

Caption: Mechanism of this compound interference in colorimetric urine protein assays.

Troubleshooting_Workflow Start Inaccurate Urine Protein Result Check_Color Visually Inspect Urine Sample: Is it Orange-Red? Start->Check_Color Review_Meds Review Patient Medication History for this compound Check_Color->Review_Meds Yes No_Interference Consider Other Causes of Inaccuracy Check_Color->No_Interference No Interference_Suspected This compound Interference Likely Review_Meds->Interference_Suspected Action Recommended Actions Interference_Suspected->Action Washout Collect New Sample After 48-72 Hour Washout Action->Washout Alternative_Assay Consider Alternative Assay Method Action->Alternative_Assay Document Document Interference and Interpret with Caution Action->Document

Caption: Troubleshooting workflow for suspected this compound interference.

References

strategies to mitigate phenazopyridine staining of laboratory equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective strategies to mitigate and remediate the staining of laboratory equipment caused by phenazopyridine (B135373).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it stain laboratory equipment?

This compound is an azo dye used as a urinary tract analgesic.[1][2] Its vibrant orange to reddish color is a result of its chemical structure, which can readily adhere to and discolor various surfaces, including laboratory glassware, plastics, and stainless steel.[3] The staining potential is a common characteristic of azo dyes.[4][5]

Q2: What types of laboratory equipment are most susceptible to this compound staining?

Plastics and porous materials are highly susceptible to permanent discoloration. Glassware can also be stained, though it is generally more resistant and easier to clean. Stainless steel surfaces may show discoloration, particularly if the this compound solution is acidic.

Q3: Can this compound stains be completely removed?

The success of stain removal depends on the material of the equipment and the age of the stain. Fresh stains on non-porous surfaces like glass are often removable. Aged stains or stains on porous materials like certain plastics may be more challenging to eliminate completely.

Q4: Are there any immediate steps I should take after a this compound spill?

Yes. Immediately absorb the spill with an inert absorbent material like vermiculite (B1170534) or spill pillows.[6] For liquid spills, work from the outside in to prevent spreading.[6] If the spill involves a powder, it's recommended to wet it slightly before absorbing to minimize dust.[3] Following initial absorption, proceed with a thorough cleaning and decontamination of the affected area.[3][6]

Troubleshooting Guides

Issue 1: this compound Stains on Glassware

Symptoms: Orange to reddish-brown discoloration on beakers, flasks, test tubes, etc.

Recommended Actions:

  • Initial Rinse: Immediately after use, rinse the glassware with warm water to remove as much of the residue as possible.[7] Soaking the glassware if immediate cleaning is not possible can prevent the stain from setting.[8]

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent (e.g., Alconox®, Liquinox®) and hot water.[7] Use a soft-bristled brush to scrub the stained areas. Avoid abrasive materials that could scratch the glass.[8]

  • Solvent Rinse: For persistent stains, rinse the glassware with ethanol (B145695) or acetone (B3395972).[7]

  • Acid Wash (for stubborn stains): As a last resort for stubborn stains on borosilicate glassware, a dilute acid wash may be effective. In a fume hood, carefully wash the glassware with a 1% solution of hydrochloric acid (HCl) or nitric acid (HNO₃).[8][9] Always rinse thoroughly with deionized water after an acid wash.[8]

Issue 2: this compound Stains on Plasticware

Symptoms: Yellow to orange discoloration on plastic containers, pipette tips, etc.

Recommended Actions:

  • Immediate Cleaning: Due to the porous nature of many plastics, immediate and thorough cleaning is crucial.

  • Detergent and Solvent Wash: Follow the same initial steps as for glassware (detergent wash followed by an ethanol or acetone rinse).

  • Avoid Harsh Chemicals: Avoid using strong acids or abrasive cleaners, as they can damage the plastic.

  • Bleach Solution: For some types of plastic, a soak in a freshly prepared 10% bleach solution may be effective. However, it is critical to first test the bleach on a small, inconspicuous area to ensure it does not damage the plastic. After soaking, rinse thoroughly with water.

Issue 3: this compound Stains on Stainless Steel Surfaces

Symptoms: Discoloration or "rainbow" effect on stainless steel benchtops, equipment housing, etc.

Recommended Actions:

  • Initial Cleaning: Wipe the surface with a soft cloth and a mild detergent solution.

  • Baking Soda Paste: For acidic this compound solutions that may have caused discoloration, apply a paste of baking soda and water. Let it sit for a few minutes before gently scrubbing with a soft cloth and rinsing thoroughly.[10]

  • Vinegar Solution: For alkaline residue, a 1:1 solution of white vinegar and water can be effective.[10] Apply with a soft cloth, then rinse with water and dry completely to prevent water spots.[10]

  • Commercial Stainless Steel Cleaner: If staining persists, use a non-abrasive commercial stainless steel cleaner, following the manufacturer's instructions.

Data Presentation

Table 1: Qualitative Effectiveness of Cleaning Agents for this compound Stains

Cleaning AgentGlasswarePlasticwareStainless SteelNotes
Warm Water & Detergent Effective for fresh stainsModerately effective, immediate action requiredEffective for initial cleaningFirst line of defense for all materials.
Ethanol/Acetone Effective for persistent stainsModerately effectiveNot generally recommendedUse after initial detergent wash.
10% Bleach Solution Not generally necessaryPotentially effective, requires material compatibility testingCan cause corrosion, not recommendedUse with caution on plastics.
1% HCl or HNO₃ Solution Effective for stubborn stainsDo Not Use Do Not Use For borosilicate glass only, in a fume hood.
Baking Soda Paste Not applicableNot generally usedEffective for acidic stainsGentle abrasive and neutralizing agent.[10]
Vinegar Solution Not applicableNot generally usedEffective for alkaline residueMildly acidic, good for mineral deposits.[10]

Experimental Protocols

Protocol 1: General Spill Cleanup for this compound

This protocol is adapted from general laboratory spill cleanup procedures.[3][6][7]

Materials:

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Inert absorbent material (e.g., vermiculite, spill pillows)

  • Scoop and dustpan (for solid spills)

  • Sealable waste disposal bags

  • Laboratory-grade detergent

  • 10% bleach solution (freshly prepared)

  • 1% sodium thiosulfate (B1220275) solution (optional, for bleach neutralization)

  • Paper towels

Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Put on safety goggles, gloves, and a lab coat.

  • Contain and Absorb:

    • For liquid spills, cover with absorbent material, working from the outside in.

    • For solid spills, gently wet the powder to prevent aerosolization before scooping into a waste bag.

  • Initial Cleaning: Once the bulk of the spill is removed, clean the area with a detergent and water solution.

  • Disinfection/Decontamination:

    • Wipe the spill area with a 10% bleach solution and allow a contact time of at least 10 minutes.

    • (Optional) Neutralize the bleach with a 1% sodium thiosulfate solution.

  • Final Rinse: Rinse the area with water and dry with paper towels.

  • Waste Disposal: Dispose of all contaminated materials in a sealed bag according to your institution's hazardous waste guidelines.

  • Hygiene: Wash hands thoroughly after completing the cleanup.

Visualizations

Phenazopyridine_Glassware_Cleaning_Workflow start Stained Glassware rinse Immediate Rinse (Warm Water) start->rinse wash Wash with Detergent & Hot Water rinse->wash inspect1 Stain Removed? wash->inspect1 solvent Rinse with Ethanol or Acetone inspect1->solvent No end Clean Glassware inspect1->end Yes inspect2 Stain Removed? solvent->inspect2 acid Acid Wash (1% HCl or HNO3) in Fume Hood inspect2->acid No inspect2->end Yes final_rinse Thorough Rinse (Deionized Water) acid->final_rinse final_rinse->end

Caption: Workflow for cleaning this compound stains from laboratory glassware.

Phenazopyridine_Spill_Cleanup spill This compound Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain & Absorb Spill (Inert Material) ppe->contain initial_clean Clean Area with Detergent & Water contain->initial_clean decontaminate Decontaminate with 10% Bleach Solution initial_clean->decontaminate rinse Rinse with Water decontaminate->rinse dispose Dispose of Contaminated Waste Properly rinse->dispose end Cleanup Complete dispose->end

Caption: Logical steps for the safe cleanup of a this compound spill.

References

Validation & Comparative

A Comparative Analysis of Phenazopyridine and Other Urinary Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenazopyridine (B135373) with other urinary analgesics, supported by experimental data. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles of these agents, with a focus on quantitative data from clinical and preclinical studies.

Introduction to Urinary Analgesics

Urinary analgesics are a class of drugs used to alleviate the symptoms of pain, burning, urgency, and frequency associated with irritation of the lower urinary tract mucosa.[1][2][3] This irritation can result from urinary tract infections (UTIs), surgical procedures, or catheterization.[1][2] It is important to note that these agents provide symptomatic relief and do not treat the underlying cause of the discomfort.[1][2][3] this compound hydrochloride is a prominent member of this class, available both over-the-counter and by prescription.[4][5] Other agents with urinary analgesic properties include pentosan polysulfate sodium and certain non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary urinary analgesics exert their effects through distinct mechanisms, targeting different aspects of the pain signaling pathway in the urinary tract.

This compound

This compound, an azo dye, is believed to exert a topical analgesic effect directly on the mucosa of the urinary tract.[5][6] While its complete mechanism is not fully elucidated, evidence suggests it inhibits voltage-gated sodium channels and mechanosensitive Aδ-fibers in the bladder.[6][7][8] This action reduces the transmission of pain signals from the bladder.[7][8]

urothelium Urothelium afferent Mechanosensitive Aδ-Fibers na_channel Voltage-Gated Sodium Channels pain_signal Pain Signal to Spinal Cord afferent->pain_signal na_channel->pain_signal This compound This compound (Excreted in Urine) This compound->urothelium Diffusion This compound->afferent Inhibition This compound->na_channel Inhibition

Figure 1: Proposed Mechanism of Action of this compound.
Pentosan Polysulfate Sodium

Pentosan polysulfate sodium is thought to act by adhering to the bladder's mucosal lining, replenishing the deficient glycosaminoglycan (GAG) layer.[9][10][11][12] This protective layer is believed to shield the bladder tissue from irritants in the urine.[12]

cluster_bladder_wall Bladder Wall urothelium Damaged Urothelium (Leaky GAG Layer) protection Protective Layer Formation urothelium->protection irritants Urine Irritants irritants->urothelium Irritation pentosan Pentosan Polysulfate Sodium pentosan->urothelium Adherence pain_relief Symptom Relief protection->pain_relief

Figure 2: Proposed Mechanism of Action of Pentosan Polysulfate Sodium.

Comparative Efficacy: Clinical and Preclinical Data

The efficacy of this compound has been evaluated against placebo and other analgesics in various clinical and preclinical settings.

This compound vs. Placebo

A multicenter, randomized, double-blind, placebo-controlled study demonstrated the superior efficacy of this compound in providing symptomatic relief for patients with uncomplicated UTIs.

Outcome MeasureThis compound GroupPlacebo Groupp-value
Symptom Improvement at 6 hours
General Discomfort Reduction53.4%28.8%<0.05
Pain During Urination Reduction57.4%35.9%<0.05
Urination Frequency Reduction39.6%27.6%<0.05
Patient-Reported Improvement at 6 hours
"Significant Improvement"43.3%Not Reported<0.05
Table 1: Efficacy of this compound vs. Placebo in Uncomplicated UTI.[13][14]
This compound vs. Other Analgesics

Clinical trials have compared this compound with other analgesics, providing insights into its relative efficacy.

ComparatorStudy PopulationKey Findings
Drotaverine Hydrochloride Women with acute uncomplicated cystitisThis compound (in combination with fosfomycin) was more effective than drotaverine (with fosfomycin) in reducing pain. Pain on a Visual Analog Scale (VAS) decreased from an initial 7.2 to 1.6 within 12 hours in the this compound group.[4][15][16][17]
Cystone Patients with uncomplicated UTIA combination of this compound and an antibiotic resulted in a 91% reduction in burning micturition and an 89% reduction in pain during voiding, which was a more satisfactory response compared to Cystone.[15][16]
Pipemidic Acid and Sodium Diclofenac Patients post-endoscopic urology surgeryPipemidic acid demonstrated a superior analgesic effect compared to both this compound and sodium diclofenac. All active treatments were significantly more effective than placebo.[18][19][20][21]
Table 2: Comparative Efficacy of this compound against Other Analgesics.
Preclinical Mechanistic Comparison

A preclinical study in rats investigated the effects of this compound on bladder afferent nerve activity compared to lidocaine (B1675312) and acetaminophen (B1664979).

CompoundEffect on Aδ-fibersEffect on C-fibers
This compound Dose-dependent inhibitionNo significant effect
Acetaminophen Inhibition (not dose-dependent)No significant effect
Lidocaine InhibitionInhibition
Table 3: Preclinical Comparison of Effects on Bladder Afferent Nerves.[7][8][22]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key cited studies.

This compound vs. Placebo in Uncomplicated UTI
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[13][14]

  • Participants: 60 women with acute uncomplicated cystitis were divided into two groups of 30.[13][14]

  • Intervention: The main group received a single 200 mg oral dose of this compound, while the control group received a placebo.[13][14]

  • Outcome Measures: The primary outcome was the severity of the main symptoms (general discomfort, pain during urination, and urination frequency) assessed 6 hours after drug administration using a Visual Analog Scale (VAS).[13][14] Patient-reported improvement was also recorded.[13]

  • Follow-up: Patients started antibiotic therapy after the 6-hour assessment and were followed for the next three days.[13][14]

start Patient Recruitment (Acute Uncomplicated Cystitis) randomization Randomization (Double-Blind) start->randomization group_a Group A: This compound (200mg) randomization->group_a n=30 group_b Group B: Placebo randomization->group_b n=30 assessment Symptom Assessment (6 hours) - VAS Score - Patient-Reported Improvement group_a->assessment group_b->assessment antibiotics Initiation of Antibiotic Therapy assessment->antibiotics follow_up Follow-up (3 days) antibiotics->follow_up

Figure 3: Experimental Workflow for this compound vs. Placebo Trial.
Preclinical Evaluation of Bladder Afferent Activity

  • Study Design: An in-vivo study in female Sprague-Dawley rats.[7][8][22]

  • Methodology:

    • Animals were anesthetized with urethane.[8][22]

    • Single nerve fibers originating from the bladder were identified in the L6 dorsal root.[7][8][22]

    • Fibers were classified as Aδ- or C-fibers based on conduction velocity.[7][8][22]

    • Afferent activity in response to constant bladder filling was measured before and after intravenous administration of this compound, lidocaine, or acetaminophen.[7][8][22]

  • Outcome Measures: Changes in afferent nerve firing rate in response to bladder distension.[7][8]

Safety and Tolerability

This compound is generally considered safe for short-term use (not to exceed 2 days).[1] The most common side effect is a reddish-orange discoloration of the urine, which is harmless.[1] Other potential adverse effects include headache, rash, pruritus, and gastrointestinal discomfort.[1][2] Rare but serious side effects can include hemolytic anemia, methemoglobinemia, and renal and hepatic toxicity, particularly with overdose or in patients with pre-existing renal insufficiency.[1][10]

Pentosan polysulfate sodium has been associated with a risk of pigmentary maculopathy with long-term use.[10] Other side effects can include diarrhea, nausea, and headache.[10]

Conclusion

This compound is an effective urinary analgesic that provides rapid symptomatic relief for patients with lower urinary tract irritation. Clinical data demonstrates its superiority over placebo and comparable or, in some cases, subordinate efficacy to other analgesics like pipemidic acid. Its mechanism of action, involving the inhibition of mechanosensitive Aδ-fibers, is distinct from other urinary analgesics such as pentosan polysulfate sodium. The choice of a urinary analgesic should be guided by the underlying cause of the symptoms, the desired speed of onset, and the patient's overall clinical profile. Further head-to-head clinical trials with standardized outcome measures would be beneficial for a more definitive comparative assessment of these agents.

References

Efficacy of Novel Phenazopyridine Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of phenazopyridine (B135373) and establishes a framework for evaluating novel this compound derivatives. While publicly available preclinical data on novel, systematically synthesized and tested this compound analogs for analgesic and anti-inflammatory effects is limited, this document summarizes the known preclinical evidence for the parent compound and details the standard experimental protocols necessary for the evaluation of new chemical entities in this class.

Introduction

This compound is a well-established urinary tract analgesic, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[1][2] Its mechanism of action is thought to involve a local anesthetic effect on the urinary tract mucosa.[1][2] Recent research suggests that this compound may also act as a kinase inhibitor, potentially impacting pathways involved in nociception.[3][4][5] The development of novel this compound derivatives is a promising avenue for creating next-generation analgesics with improved efficacy and safety profiles.[6] This guide serves as a resource for researchers engaged in the preclinical evaluation of such novel derivatives.

Comparative Efficacy Data

Due to the limited number of publicly accessible studies on novel this compound derivatives for analgesia, this section focuses on the reported preclinical efficacy of the parent compound, this compound, to serve as a benchmark for future studies. Researchers developing novel analogs should aim to generate comparative data in these or similar models.

Table 1: Preclinical Efficacy of this compound in a Bladder Mechanosensory Model

CompoundAnimal ModelAssayKey FindingsReference
This compoundRatEx vivo bladder preparation with sensory nerve recordingDose-dependent reduction in mechanosensory responses to bladder distension.[6][6]
This compoundRatDirect measurement of Aδ- and C-fiber activitySignificantly decreased mechanosensitive Aδ-fiber activity in a dose-dependent manner; no significant effect on C-fiber activity.[7][7]

Table 2: Potential Preclinical Models for Efficacy Screening of Novel this compound Derivatives

Preclinical ModelPain/Inflammation TypeKey Parameters Measured
Carrageenan-Induced Paw EdemaAcute InflammationPaw volume, inhibition of edema (%)
Formalin TestAcute and Persistent PainLicking/biting time (Phase I and Phase II)
Hot Plate TestCentral Nociceptive PainLatency to paw lick or jump

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below to facilitate the standardized evaluation of novel this compound derivatives.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.[8][9]

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (novel this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, reference drug, and various doses of the test compound.

  • The test compound, reference drug, or vehicle is administered (e.g., orally or intraperitoneally).

  • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[8]

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Formalin Test

The formalin test is used to assess a compound's efficacy against both acute and persistent pain. The test induces a biphasic pain response: an early, acute phase (Phase I) followed by a later, inflammatory-mediated phase (Phase II).[10][11]

Materials:

  • Male Swiss albino mice or Sprague-Dawley rats

  • 2.5% formalin solution in sterile saline

  • Test compound

  • Reference drug (e.g., Morphine for central analgesia, Indomethacin for peripheral analgesia)

  • Vehicle control

  • Observation chamber with a transparent floor

Procedure:

  • Animals are acclimated to the observation chamber.

  • The test compound, reference drug, or vehicle is administered.

  • After the appropriate pre-treatment time, a small volume (e.g., 20 µL) of 2.5% formalin is injected into the dorsal or plantar surface of a hind paw.

  • The animal is immediately returned to the observation chamber.

  • The cumulative time spent licking or biting the injected paw is recorded for two distinct periods:

    • Phase I (acute pain): 0-5 minutes post-formalin injection.

    • Phase II (inflammatory pain): 15-30 minutes post-formalin injection.[12]

  • A reduction in licking/biting time compared to the vehicle control indicates analgesic activity.

Hot Plate Test

This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[13][14]

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature

  • Test compound

  • Reference drug (e.g., Morphine)

  • Vehicle control

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).[15]

  • The animal is placed on the hot plate, and a timer is started.

  • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[14]

  • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Animals are tested at baseline and then at various time points after administration of the test compound, reference drug, or vehicle.

  • An increase in the latency time compared to baseline and the vehicle control group indicates central analgesic activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for this compound and the workflows for the described preclinical models.

phenazopyridine_pathway This compound This compound kinase Phosphatidylinositol Kinases (e.g., PI4KB, PIP4K2C) This compound->kinase Inhibits akt_pathway Phosphatidyl-inositol/AKT Pathway kinase->akt_pathway Activates nociception Nociception kinase->nociception Participates in autophagy Autophagy akt_pathway->autophagy Inhibits

Caption: Proposed kinase inhibition pathway for this compound.

carrageenan_workflow start Start: Acclimated Animals baseline Measure Baseline Paw Volume start->baseline administer Administer Test Compound, Reference, or Vehicle baseline->administer carrageenan Inject Carrageenan (Sub-plantar) administer->carrageenan measure Measure Paw Volume (1-5 hours) carrageenan->measure analyze Calculate % Inhibition of Edema measure->analyze end End: Comparative Efficacy Data analyze->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

formalin_workflow start Start: Acclimated Animals administer Administer Test Compound, Reference, or Vehicle start->administer formalin Inject Formalin (Hind Paw) administer->formalin observe_p1 Observe Phase I (0-5 min): Record Licking/Biting Time formalin->observe_p1 observe_p2 Observe Phase II (15-30 min): Record Licking/Biting Time observe_p1->observe_p2 analyze Compare Licking/Biting Time to Control observe_p2->analyze end End: Biphasic Analgesic Profile analyze->end

Caption: Workflow for the Formalin Test.

hotplate_workflow start Start: Acclimated Animals baseline Measure Baseline Reaction Latency start->baseline administer Administer Test Compound, Reference, or Vehicle baseline->administer test Place on Hot Plate and Measure Reaction Latency administer->test analyze Compare Latency to Baseline and Control test->analyze end End: Central Analgesic Activity analyze->end

Caption: Workflow for the Hot Plate Test.

References

Comparative Guide: Cross-Reactivity of Phenazopyridine Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of phenazopyridine (B135373) and its metabolites in common immunoassays used for drug screening. Due to a notable lack of specific quantitative data in peer-reviewed literature, this document focuses on the metabolic pathways of this compound, the principles of immunoassay interference, and standardized protocols to enable researchers to conduct their own cross-reactivity assessments.

Introduction

This compound is an azo dye commonly used as a urinary tract analgesic.[1][2] Its vibrant color and extensive metabolism can lead to interference in various laboratory tests, a critical consideration in clinical and forensic toxicology.[3][4] While interference with colorimetric urinalysis is well-documented, the cross-reactivity of its metabolites with specific immunoassays for drugs of abuse is less characterized. Understanding this potential for cross-reactivity is essential for accurate interpretation of drug screening results.

Metabolic Pathways of this compound

This compound is extensively metabolized in the liver.[5] The primary metabolic routes include hydroxylation and azo bond cleavage.[5][6] A significant portion of the drug is also excreted unchanged in the urine. The major metabolites identified in humans include:

  • 5-hydroxyl this compound (5-hydroxyl PAP): The major metabolite in humans.[5][6]

  • Acetaminophen (N-acetyl-p-aminophenol): A known metabolite formed through the metabolism of aniline.[2][5]

  • p-Aminophenol (PAP) [5]

  • Aniline: A metabolite associated with potential toxicity.[2][5]

  • Triaminopyridine [2][5]

The presence of these metabolites in urine samples can potentially lead to cross-reactivity in immunoassays designed to detect structurally similar compounds.

Phenazopyridine_Metabolism Metabolic Pathway of this compound This compound This compound Unchanged Unchanged this compound (excreted in urine) This compound->Unchanged Renal Excretion Hydroxylation Hydroxylation This compound->Hydroxylation Azo_Cleavage Azo Bond Cleavage This compound->Azo_Cleavage Five_OH_PAP 5-hydroxyl PAP (Major Metabolite) Hydroxylation->Five_OH_PAP Aniline Aniline Azo_Cleavage->Aniline Triaminopyridine Triaminopyridine Azo_Cleavage->Triaminopyridine Metabolism_of_Aniline Further Metabolism Aniline->Metabolism_of_Aniline PAP p-Aminophenol (PAP) Metabolism_of_Aniline->PAP Acetaminophen Acetaminophen Metabolism_of_Aniline->Acetaminophen

Metabolic Pathway of this compound

Immunoassay Cross-Reactivity: A Comparative Overview

Immunoassays, such as Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme-Linked Immunosorbent Assay (ELISA), are common screening tools for drugs of abuse. These assays utilize antibodies that bind to specific drug molecules or their metabolites. Cross-reactivity occurs when the antibody binds to structurally similar, non-target compounds, leading to a false-positive result.[7][8]

Data Presentation: A Noteworthy Gap in Literature

The table below is intended to serve as a template for researchers to populate as data becomes available.

Immunoassay TargetImmunoassay Type (e.g., EMIT, CEDIA)This compound/Metabolite TestedConcentration Producing False Positive (ng/mL)% Cross-ReactivityReference
AmphetaminesData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
OpioidsData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
BenzodiazepinesData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Cannabinoids (THC)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Cocaine (Benzoylecgonine)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Experimental Protocols for Assessing Cross-Reactivity

To address the existing data gap, researchers can employ standardized protocols to determine the cross-reactivity of this compound and its metabolites. A general workflow and a detailed protocol for a competitive immunoassay are provided below.

Cross_Reactivity_Workflow Experimental Workflow for Assessing Cross-Reactivity start Start: Obtain this compound and Metabolite Standards prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples run_immunoassay Perform Competitive Immunoassay (e.g., ELISA, EMIT, CEDIA) prep_samples->run_immunoassay generate_curve Generate Standard Curve for Target Analyte run_immunoassay->generate_curve determine_ic50 Determine IC50 for Target Analyte and Test Compounds generate_curve->determine_ic50 calculate_cr Calculate Percent Cross-Reactivity determine_ic50->calculate_cr report Report Findings calculate_cr->report

Workflow for Cross-Reactivity Assessment
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of a test compound (e.g., a this compound metabolite) in a competitive ELISA format.

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody Solution: Dilute the antibody specific to the target drug of abuse to its optimal concentration in blocking buffer.

  • Enzyme-Conjugated Drug: Dilute the enzyme-labeled target drug to its optimal concentration in blocking buffer.

  • Standard Solutions: Prepare serial dilutions of the target drug (calibrator) and the test compounds (this compound and its metabolites) in drug-free urine or an appropriate buffer.

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with the primary antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the standard or test compound solutions to the wells, followed immediately by the enzyme-conjugated drug. Incubate for 1-2 hours at room temperature. During this step, the free drug in the sample and the enzyme-conjugated drug compete for binding to the limited number of antibody sites.

  • Washing: Wash the plate thoroughly (at least three times) with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the appropriate enzyme substrate to each well.

  • Incubation and Signal Measurement: Incubate for a specified time to allow for color development (for colorimetric assays). Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the drug in the sample.

3. Data Analysis:

  • Construct a standard curve by plotting the signal (e.g., absorbance) against the concentration of the target drug.

  • Determine the concentration of the target drug and each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Drug / IC50 of Test Compound) x 100

Conclusion and Recommendations

The potential for this compound and its metabolites to interfere with drug screening immunoassays is a valid concern for researchers and clinicians. However, the lack of specific quantitative data necessitates further investigation. Laboratories are encouraged to perform in-house validation studies to determine the cross-reactivity of this compound and its metabolites with the specific immunoassays they employ, particularly when unexpected positive results are encountered in patients known to be taking this medication. The protocols and workflow provided in this guide offer a framework for conducting such essential research. Accurate and reliable drug testing is paramount, and a thorough understanding of potential interferences is crucial for achieving this standard.

References

A Comparative Guide to the Bioavailability of Phenazopyridine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazopyridine (B135373) is a urinary tract analgesic valued for its rapid symptomatic relief. However, the bioavailability of this compound can vary significantly between different formulations, impacting its therapeutic efficacy. This guide provides a comparative analysis of the bioavailability of several this compound formulations, supported by experimental data, to aid in research and development.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for different this compound formulations based on available studies. These parameters are crucial for assessing the rate and extent of drug absorption into the systemic circulation.

FormulationActive Ingredient & DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Study PopulationNotable Findings
Pyridium® (Reference) This compound HCl 100 mgData not providedData not providedData not provided24 Healthy VolunteersThis was the reference product in a bioequivalence study against a generic formulation.[1]
Uropyrine® (Test) This compound HCl 100 mgData not providedData not providedData not provided24 Healthy VolunteersThis generic product was compared to Pyridium® to establish bioequivalence.[1]
Test Tablet Formulation This compound HCl 200 mg178.6 ± 54.72.1 ± 0.6987.4 ± 254.318 Healthy Male VolunteersDemonstrated bioequivalence to a reference tablet formulation.[2]
Reference Tablet Formulation This compound HCl 200 mg179.8 ± 58.22.2 ± 0.7992.1 ± 268.518 Healthy Male VolunteersUsed as the comparator in a bioequivalence study.[2]
Tablets with Avicel This compound HClData not providedData not providedData not providedNot specifiedExhibited the highest bioavailability compared to Compactrol and wet granulation formulations.[3]
Tablets with Compactrol This compound HClData not providedData not providedData not providedNot specifiedShowed similar bioavailability to the wet granulation formulation.[3]
Wet Granulation Tablets This compound HClData not providedData not providedData not providedNot specifiedBioavailability was comparable to the Compactrol formulation.[3]

Experimental Protocols

The data presented above is derived from studies employing specific methodologies to assess bioavailability. Understanding these protocols is essential for interpreting the results accurately.

Bioequivalence Study of Pyridium® and Uropyrine®

A representative bioequivalence study design is crucial for comparing generic and innovator products.[1][4]

  • Study Design: A randomized, single-blind, two-treatment, two-period, crossover study was conducted.[1][4] This design minimizes individual subject variation. A washout period of 7 days separated the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[1]

  • Study Population: The study enrolled 24 healthy adult volunteers of both sexes, aged between 18 and 55 years.[1] Participants underwent a thorough medical examination to ensure they had no underlying health conditions that could interfere with the study's outcome.[1]

  • Dosing Regimen: A single oral dose of 100 mg of either the test (Uropyrine®) or reference (Pyridium®) formulation was administered to fasting subjects.[1]

  • Pharmacokinetic Analysis: Blood samples were collected at predetermined time points over 24 hours following drug administration.[1] Plasma concentrations of this compound were measured to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.[1]

Bioequivalence Study of Two 200 mg Tablet Formulations

This study provides a detailed look into the analytical methodology used to quantify this compound in plasma.[2]

  • Study Design: A Latin-square crossover design was employed with 18 healthy male volunteers.[2]

  • Dosing Regimen: A single oral dose of 200 mg of either the test or reference tablet was administered.[2]

  • Analytical Method: A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the quantification of this compound in human plasma.[2]

    • Extraction: Liquid-liquid extraction was used to isolate this compound and an internal standard (diazepam) from the plasma matrix.[2]

    • Chromatography: A DB-5MS capillary column was used for the chromatographic separation.[2]

    • Detection: A mass selective detector was used for quantification, providing high selectivity and a low limit of detection (0.3 ng/mL).[2]

  • Pharmacokinetic Analysis: Plasma concentration-time profiles were generated for each formulation, and pharmacokinetic parameters (Cmax, Tmax, AUC, and T1/2) were calculated.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative bioavailability study of this compound formulations.

Bioavailability_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Sample Analysis & Data Interpretation s1 Inclusion/Exclusion Criteria Assessment s2 Informed Consent s1->s2 s3 Medical History & Physical Exam s2->s3 p1_dose Randomized Dosing (Test or Reference Formulation) s3->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period (e.g., 7 days) p1_sample->washout p2_dose Dosing with Alternate Formulation washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Processing & Extraction p2_sample->a1 a2 GC-MS or LC-MS/MS Analysis a1->a2 a3 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a2->a3 a4 Statistical Bioequivalence Assessment a3->a4

Caption: Workflow of a crossover bioequivalence study for this compound.

Novel Formulations and Future Directions

Research into novel formulations of this compound aims to improve its bioavailability and potentially reduce side effects.

  • Nano-cocrystals: The development of this compound-phthalimide nano-cocrystals has shown promise in enhancing the release rate and oral bioavailability of the drug in preclinical studies.

  • Conjugated this compound: Another approach involves covalently binding this compound to other molecules, such as amino acids, to increase its bioavailability.[5]

These innovative formulation strategies highlight the ongoing efforts to optimize the delivery and therapeutic performance of this compound. Further clinical studies are necessary to fully evaluate the bioavailability and efficacy of these novel formulations in humans.

References

Phenazopyridine's Inhibitory Effect on Mechanosensory Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phenazopyridine's inhibitory effects on mechanosensory signaling with other known inhibitors. The information is compiled from preclinical studies to facilitate further research and drug development in the field of sensory pharmacology and urology.

This compound (B135373): A Localized Inhibitor of Bladder Mechanosensory Nerves

This compound is an over-the-counter urinary analgesic that alleviates symptoms of urinary tract infections (UTIs) such as pain, burning, and urgency.[1][2] Recent studies suggest that its analgesic effect is not systemic but rather localized to the bladder, where it directly inhibits mechanosensory nerve activity.[3][4][5]

Quantitative Data on this compound's Inhibitory Effect

A key study by Clark et al. (2025) demonstrated that intravesical administration of this compound (PAP) in an ex vivo mouse bladder preparation leads to a concentration-dependent reduction in the firing of mechanosensitive afferent nerves during bladder distension.[3][4][5] The primary findings are summarized in the table below.

ParameterControlThis compound (100 µM)This compound (300 µM)
Overall Mechanosensitive Response
Peak Afferent Firing Rate (Hz)BaselineNo significant changep < 0.01
Total Afferent Response (AUC)BaselineNo significant changep < 0.01
Low-Threshold (LT) Afferent Units
Peak Mechanosensory ResponseBaseline^p < 0.05p < 0.05
Total Mechanosensory ResponseBaseline^p < 0.05p < 0.05
Activation ThresholdBaselineSignificantly delayedSignificantly delayed
High-Threshold (HT) Afferent Units
Peak Mechanosensory ResponseBaselineSignificantly attenuatedSignificantly attenuated
Total Mechanosensory ResponseBaselineSignificantly attenuatedSignificantly attenuated
Activation ThresholdBaselineSignificantly delayedSignificantly delayed
*p < 0.05, **p < 0.01, ***p < 0.001, ^p < 0.05 (Sidak multiple comparisons). Data presented as mean ± standard error of the mean.[4][5]
Proposed Signaling Pathway for this compound

The precise molecular target of this compound is still under investigation, but evidence suggests it may act on mechanosensitive ion channels in sensory neurons. One potential target is the TRPM8 channel.[6][7] The proposed pathway involves the diffusion of this compound across the urothelium to act on afferent nerve endings within the bladder wall.

G cluster_bladder_lumen Bladder Lumen cluster_urothelium Urothelium cluster_bladder_wall Bladder Wall This compound This compound Diffusion Diffusion This compound->Diffusion Mechanosensitive_Ion_Channels Mechanosensitive Ion Channels (e.g., TRPM8) Diffusion->Mechanosensitive_Ion_Channels Inhibits Action_Potential_Firing Action Potential Firing Mechanosensitive_Ion_Channels->Action_Potential_Firing Reduced Afferent_Nerve_Ending Afferent Nerve Ending Pain_Sensation Pain Sensation Action_Potential_Firing->Pain_Sensation Decreased

Proposed mechanism of this compound action.

Comparison with Other Mechanosensory Signaling Inhibitors

Several other compounds are known to inhibit mechanosensory signaling through various ion channels. While not used for the same clinical indications as this compound, they serve as important research tools for understanding mechanotransduction.

InhibitorTarget Channel(s)Model SystemMeasured EffectQuantitative Data (IC50)
NMB-1 Slowly Adapting Mechanosensitive CurrentsCultured Dorsal Root Ganglion NeuronsInhibition of mechanically activated currents1.0 µM
GsMTx-4 TRPC1, TRPC6, Piezo1Astrocytes, Cardiac Cells, Smooth and Skeletal Muscle CellsBlockade of stretch-activated cation channelsNot specified
HC-067047 TRPV4Diabetic Mice, Rat Skeletal Muscle AfferentsAttenuation of mechanical allodynia, reduction of mechanically activated currents17 nM (mouse), 48 nM (human), 133 nM (rat) for channel inhibition
Dooku1 Piezo1 (Yoda1-evoked)HEK 293 Cells, HUVECsAntagonism of Yoda1-induced Ca2+ entry1.3 µM (HEK 293), 1.5 µM (HUVECs)
Tranilast TRPV2Dystrophic Myocytes, Cardiomyopathy Hamster ModelInhibition of Ca2+ entry, amelioration of muscle degeneration≥ 10 µM

Comparison with Clinically Used Alternatives for Urinary Symptoms

Other drugs are used to manage urinary symptoms, but their primary mechanism of action differs from the direct inhibition of mechanosensory signaling attributed to this compound.

DrugPrimary Mechanism of ActionEffect on Bladder
Oxybutynin Muscarinic Receptor AntagonistRelaxes the detrusor smooth muscle, increasing bladder capacity and reducing involuntary contractions.[8]
Flavoxate (B1672763) Muscarinic Receptor Antagonist, Smooth Muscle RelaxantReduces smooth muscle tone in the bladder, decreasing urinary frequency and urgency.[9][10]

While effective for symptoms of an overactive bladder, these agents do not directly target the afferent nerves that sense bladder fullness and pain in the same way this compound is proposed to.

Experimental Protocols

Ex Vivo Mouse Bladder Preparation for Mechanosensory Nerve Recording (Adapted from Clark et al., 2025)

This protocol is used to assess the effect of compounds on the firing of mechanosensitive afferent nerves innervating the bladder.

G Start Start Euthanize_Mouse Euthanize Mouse (Schedule 1 method) Start->Euthanize_Mouse Isolate_Bladder Isolate Bladder with Pelvic Nerves Intact Euthanize_Mouse->Isolate_Bladder Transfer_to_Recording_Chamber Transfer to Sylgard-lined Recording Chamber Isolate_Bladder->Transfer_to_Recording_Chamber Cannulate_Urethra Cannulate Urethra for Intravesical Infusion Transfer_to_Recording_Chamber->Cannulate_Urethra Isolate_Pelvic_Nerve Isolate Pelvic Nerve and Place on Electrodes Transfer_to_Recording_Chamber->Isolate_Pelvic_Nerve Record_Baseline Record Baseline Afferent Activity during Saline Infusion (0-50 mmHg) Cannulate_Urethra->Record_Baseline Isolate_Pelvic_Nerve->Record_Baseline Administer_Compound Administer this compound or Vehicle Intravesically Record_Baseline->Administer_Compound Record_Post_Treatment Record Post-Treatment Activity during Bladder Distension Administer_Compound->Record_Post_Treatment Analyze_Data Analyze Action Potential Firing Rate, Total Firing, and Activation Threshold Record_Post_Treatment->Analyze_Data End End Analyze_Data->End

Experimental workflow for ex vivo bladder preparation.

Methodology:

  • Tissue Preparation: Mice are euthanized, and the bladder, along with the attached pelvic nerves, is carefully dissected and transferred to a recording chamber lined with Sylgard.[3][4]

  • Cannulation and Nerve Isolation: The urethra is cannulated for intravesical infusion of saline or test compounds. The pelvic nerve bundle is isolated and placed on platinum electrodes for recording of afferent nerve activity.[3][4]

  • Recording Protocol: The bladder is distended by intravesical infusion of saline at a constant rate (e.g., 100 µl/min) to pressures ranging from 0 to 50 mm Hg. Baseline mechanosensory responses are recorded as action potential firing.[3][4]

  • Compound Administration: this compound or a vehicle control is infused into the bladder.[3][4]

  • Post-Treatment Recording: Bladder distension and recording are repeated to determine the effect of the compound on afferent nerve firing.[3][4]

  • Data Analysis: Raw nerve recordings are analyzed to distinguish and quantify the firing of single mechanosensitive afferent units, which are characterized as low-threshold (LT) or high-threshold (HT). Changes in peak firing rate, total firing rate (area under the curve), and activation threshold are determined.[3][4][5]

Conclusion

This compound demonstrates a clear inhibitory effect on mechanosensory signaling in the bladder, providing a rationale for its clinical efficacy in relieving urinary tract pain and discomfort.[3][4][5] This localized action distinguishes it from other urinary symptom medications that primarily target smooth muscle contractility.[9][10] Further research into its specific molecular targets, such as TRP channels, will be crucial for the development of more targeted and effective analgesics for bladder pain. The alternative mechanosensory inhibitors discussed, while valuable research tools, operate on different channels and in different biological contexts, highlighting the diverse mechanisms of mechanotransduction.

References

A Comparative Analysis of Phenazopyridine and Cystone for Short-Term Analgesia in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the management of uncomplicated urinary tract infections (UTIs), the rapid alleviation of symptoms such as pain, burning, and urgency is a primary concern for patient comfort. While antibiotics are essential for treating the underlying infection, non-antibiotic analgesics play a crucial role in providing immediate symptomatic relief. This guide provides a comprehensive comparison of two commonly used agents for short-term UTI analgesia: the urinary tract analgesic phenazopyridine (B135373) and the polyherbal formulation Cystone. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, clinical efficacy based on available data, and the experimental protocols used in their evaluation.

This compound: A Targeted Urinary Tract Analgesic

This compound hydrochloride is a well-established urinary tract analgesic available both over-the-counter and by prescription.[1][2] It is specifically indicated for the symptomatic relief of pain, burning, urgency, and frequency associated with lower UTIs.[1][3][4] this compound is not an antibiotic and does not treat the infection itself but acts as an adjunct to antimicrobial therapy.[1][4][5]

The precise mechanism of action of this compound is not fully elucidated, but it is understood to exert a direct topical analgesic or local anesthetic effect on the mucosa of the urinary tract.[1][5][6] As the drug is excreted in the urine, it soothes the irritated lining of the urinary tract, thereby reducing discomfort.[3][5] Some evidence suggests it may inhibit voltage-gated sodium channels and possibly group A nerve fibers.[6]

Cystone: A Polyherbal Formulation with Multifaceted Action

Cystone is a proprietary Ayurvedic herbal formulation purported to have several beneficial effects on the urinary tract.[7][8] Its primary use is in the management of urinary calculi (kidney stones) due to its anti-lithiatic and lithotriptic properties, which help prevent stone formation and dissolve existing stones.[7][9] In the context of UTIs, Cystone is often used as an adjuvant therapy. Its proposed mechanisms of action are multifaceted and include diuretic, anti-inflammatory, antimicrobial, and antispasmodic effects.[7][9][10] These properties may collectively contribute to symptomatic relief in UTIs by flushing out bacteria, reducing inflammation, and alleviating bladder irritation.[7][9]

Comparative Efficacy: A Review of Clinical Data

Direct, head-to-head, double-blind, randomized controlled trials comparing the short-term analgesic efficacy of this compound and Cystone in UTIs are limited in the publicly available literature. However, individual clinical studies and a direct comparative abstract provide insights into their respective performances.

A randomized, open-label comparative study involving 80 patients with uncomplicated UTIs assessed the analgesic efficacy of this compound (with and without antibiotics) and Cystone over 48 hours. The group receiving this compound with antibiotics showed a 91% reduction in burning micturition and an 89% reduction in pain during voiding, which was reported as a more satisfactory response compared to the Cystone group.

The following tables summarize the available quantitative data from separate clinical trials on the analgesic efficacy of each compound. It is important to note that these are not direct comparisons from the same study and should be interpreted with caution.

Table 1: Clinical Efficacy of this compound in Uncomplicated UTIs

Study DesignNInterventionOutcome MeasureResults
Multicenter, double-blind, randomized, placebo-controlled study60This compound 200 mg single dose- Patient-reported improvement after 6 hours- Reduction in Visual Analog Scale (VAS) for general discomfort- Reduction in VAS for pain during urination- "Significant improvement" reported by 43.3% of the this compound group vs. placebo (p<0.05)- 53.4% reduction in general discomfort vs. 28.8% in placebo group- 57.4% reduction in pain during urination vs. 35.9% in placebo group

Table 2: Clinical Efficacy of Cystone in Urinary Symptoms

Study DesignNInterventionOutcome MeasureResults
Randomized, open-label, comparative clinical study (in urolithiasis)62Cystone forte tablets- Reduction in the number of subjects with dysuria- Number of subjects with dysuria decreased from 10 at entry to 1 at the end of the study (p<0.0057)[3]
Prospective, randomized, double-blind, placebo-controlled trial (in ureteric calculi)52Cystone tablets- Symptomatic relief from intermittent abdominal pain- Reduction in low backache- 58% of patients experienced symptomatic relief from intermittent abdominal pain- 54% of patients experienced relief from low backache

Experimental Protocols

The methodologies employed in clinical trials evaluating urinary analgesics are critical for interpreting the validity and applicability of the findings.

Protocol for a this compound Efficacy Trial

A typical experimental protocol for evaluating the short-term analgesic efficacy of this compound in uncomplicated UTIs, based on a multicenter, double-blind, randomized, placebo-controlled study, would involve the following steps:

  • Patient Selection: Enrollment of female patients (e.g., 18 years or older) with a clinical diagnosis of uncomplicated UTI, confirmed by symptoms (e.g., moderate to severe pain and burning on urination with a score of 4 to 10 on a Numerical Rating Scale) and a positive urine dipstick test (for nitrate (B79036) or leukocyte esterase).

  • Randomization: Patients are randomly assigned to receive either this compound (e.g., 200 mg) or a matching placebo.

  • Intervention: A single dose of the assigned treatment is administered.

  • Data Collection:

    • Baseline Assessment: Severity of symptoms (general discomfort, pain during urination, frequency) is recorded using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS) at 0 hours.

    • Follow-up Assessments: Symptom severity is reassessed at specified intervals (e.g., 2, 4, 6, 8, 16, and 24 hours) to calculate the Pain Intensity Difference (PID). Patient-reported outcomes on overall improvement are also collected.

  • Subsequent Treatment: After the initial evaluation period (e.g., 6 hours), patients commence standard antibiotic therapy.

  • Safety Monitoring: All adverse events are recorded throughout the study.

Protocol for a Cystone Efficacy Trial

The experimental design for evaluating Cystone often focuses on its primary indication for urolithiasis, with symptomatic relief as a key outcome. A protocol for a randomized, open-label, comparative clinical study might include:

  • Patient Selection: Inclusion of patients with a diagnosis of urolithiasis, presenting with clinical symptoms such as colicky pain, dysuria, and hematuria.

  • Randomization: Patients are randomized to receive either Cystone or a comparator (e.g., an alpha-blocker like tamsulosin).[3]

  • Intervention: Cystone is administered at a specified dosage (e.g., 2 tablets twice daily) for a defined period (e.g., 6 weeks).[3]

  • Data Collection:

    • Baseline Assessment: Clinical signs and symptoms are recorded at the start of the study.

    • Follow-up Assessments: Patients are followed up at regular intervals (e.g., weeks 2, 4, and 6) to assess changes in symptoms, including dysuria.[3]

  • Outcome Measures: The primary endpoints often include the reduction in the size or expulsion of renal calculi, and secondary endpoints include the improvement in clinical symptoms.[3]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the treatment period.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

phenazopyridine_moa This compound This compound (Oral Administration) absorption GI Tract Absorption This compound->absorption excretion Renal Excretion absorption->excretion urinary_tract Urinary Tract Mucosa excretion->urinary_tract Excreted in Urine topical_analgesia Topical Analgesic Effect urinary_tract->topical_analgesia Direct Contact symptom_relief Relief of Pain, Burning, Urgency topical_analgesia->symptom_relief

Caption: Proposed mechanism of action for this compound's analgesic effect in the urinary tract.

Multifaceted Proposed Mechanism of Action of Cystone in UTIs

cystone_moa cystone Cystone (Polyherbal Formulation) diuretic Diuretic Action cystone->diuretic anti_inflammatory Anti-inflammatory Action cystone->anti_inflammatory antimicrobial Antimicrobial Action cystone->antimicrobial antispasmodic Antispasmodic Action cystone->antispasmodic flushing Flushing of Bacteria diuretic->flushing inflammation_reduction Reduced Mucosal Inflammation anti_inflammatory->inflammation_reduction bacterial_inhibition Inhibition of Bacterial Growth antimicrobial->bacterial_inhibition muscle_relaxation Relaxation of Urinary Tract Muscles antispasmodic->muscle_relaxation symptom_relief Symptomatic Relief in UTI flushing->symptom_relief inflammation_reduction->symptom_relief bacterial_inhibition->symptom_relief muscle_relaxation->symptom_relief

Caption: The multifaceted proposed mechanisms of action for Cystone in providing symptomatic relief in UTIs.

General Experimental Workflow for a UTI Analgesic Clinical Trial

uti_trial_workflow screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline Baseline Assessment (Symptom Scores) informed_consent->baseline randomization Randomization baseline->randomization group_a Group A (Investigational Drug) randomization->group_a group_b Group B (Placebo/Comparator) randomization->group_b intervention Intervention Period group_a->intervention group_b->intervention follow_up Follow-up Assessments (Symptom Scores, AEs) intervention->follow_up data_analysis Data Analysis follow_up->data_analysis results Results and Conclusion data_analysis->results

Caption: A generalized workflow for a randomized controlled trial evaluating a short-term analgesic for UTIs.

Conclusion

This compound offers targeted, rapid-onset analgesic relief for the acute symptoms of UTIs through a direct topical effect on the urinary tract mucosa. Clinical data from placebo-controlled trials quantify its efficacy in reducing pain and discomfort within hours of administration. Cystone, a polyherbal formulation, is proposed to work through multiple mechanisms, including diuretic, anti-inflammatory, and antimicrobial actions, which may contribute to symptomatic relief. While primarily studied for urolithiasis, some clinical evidence suggests its utility in reducing UTI-related symptoms like dysuria.

References

A Comparative Analysis of Phenazopyridine and Drotaverine as Adjunctive Therapies to Antibiotics in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of phenazopyridine (B135373) and drotaverine when used in combination with antibiotics for the management of symptoms associated with urinary tract infections (UTIs). The objective is to present an evidence-based comparison of their efficacy, mechanisms of action, and relevant pharmacological data to inform research and drug development.

Introduction

Urinary tract infections are a common clinical concern, often accompanied by distressing symptoms such as pain, burning, urgency, and frequency. While antibiotics are the cornerstone of treatment for the underlying infection, adjunctive therapies are frequently employed to provide rapid symptomatic relief. This compound, a urinary analgesic, and drotaverine, a smooth muscle antispasmodic, are two such agents. This guide evaluates their performance when co-administered with antibiotics.

Mechanisms of Action

The distinct mechanisms of action of this compound and drotaverine underpin their different approaches to symptom relief in UTIs.

This compound is a urinary analgesic that exerts a topical analgesic effect on the mucosa of the urinary tract.[1][2] Its precise mechanism is not fully elucidated, but it is believed to involve the inhibition of prostaglandin (B15479496) synthesis and a local anesthetic effect on the bladder lining.[1] More recent research suggests that this compound also functions as a kinase inhibitor, specifically targeting phosphatidylinositol kinases that may be involved in nociception.[3]

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscles, including those in the urinary tract.[4][5][6] This antispasmodic action helps to alleviate the pain and urgency associated with bladder muscle spasms.[7]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and drotaverine.

phenazopyridine_pathway cluster_membrane Cell Membrane Urinary_Tract_Mucosa Urinary Tract Mucosa Pain_Signal_Transmission Pain Signal Transmission Urinary_Tract_Mucosa->Pain_Signal_Transmission Reduced Irritation This compound This compound This compound->Urinary_Tract_Mucosa Topical Action Kinases Phosphatidylinositol Kinases (e.g., PI4KB, PIP4K2C) This compound->Kinases Inhibition Nociceptive_Pathways Nociceptive Pathways Kinases->Nociceptive_Pathways Modulation Nociceptive_Pathways->Pain_Signal_Transmission Leads to Analgesic_Effect Analgesic Effect Pain_Signal_Transmission->Analgesic_Effect Reduced

Caption: Proposed signaling pathway for this compound's analgesic effect.

drotaverine_pathway cluster_cell Smooth Muscle Cell PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibition Muscle_Contraction Smooth Muscle Contraction MLCK->Muscle_Contraction Promotes Muscle_Relaxation Smooth Muscle Relaxation MLCK->Muscle_Relaxation Inhibition of Contraction leads to Drotaverine Drotaverine Drotaverine->PDE4 Inhibition

Caption: Signaling pathway for Drotaverine's antispasmodic effect.

Comparative Efficacy Data

Clinical studies have provided quantitative data on the efficacy of this compound and drotaverine in combination with antibiotics for the treatment of UTIs.

Efficacy Parameter This compound + Antibiotic Drotaverine + Antibiotic Reference
Clinical Efficacy (Recovery Rate) 91.7% (with cefixime)83.3% (with cefixime)[8][9]
97.3% (with fosfomycin)Less effective than this compound combo[8][9][10]
Bacteriological Efficacy 91.8% (with cefixime)83.6% (with cefixime)[8][9]
96.8% (with fosfomycin)Less effective than this compound combo[8][9]
Pain Reduction (VAS Scale) Initial 6.5 to 0.03 points after 2 daysLess pronounced symptomatic effect[8][9]
Symptom Disappearance 97.2% of patients after 2 daysLess pronounced symptomatic effect[8]
Time to Symptom Relief Analgesic effect detected after 20 minutesSlower onset of action[8]

Pharmacokinetic and Pharmacodynamic Properties

A summary of the key pharmacokinetic and pharmacodynamic parameters for both drugs is presented below.

Parameter This compound Drotaverine References
Mechanism of Action Urinary analgesic, kinase inhibitorPDE4 inhibitor, antispasmodic[1][3][4][5][6]
Absorption Rapidly absorbed from the GI tractWell absorbed after oral administration[1][11]
Metabolism HepaticHepatic[5][6][11]
Excretion Primarily renalPrimarily fecal and renal[5][11][12][13]
Onset of Action Rapid, within 20 minutes for analgesic effectSlower than this compound[8]
Drug Interactions Can interfere with urine laboratory testsPotential for interactions with other drugs affecting blood pressure[11][14]

Experimental Protocols

This section outlines the methodologies from key comparative studies.

Comparative Study of this compound and Drotaverine in Acute Complicated Cystitis
  • Study Design: A multicenter, randomized, open-label study.[8]

  • Participants: 144 women with acute complicated cystitis.[8]

  • Intervention Groups:

    • Group 1: this compound (200 mg, 3 times a day for 2 days) + Cefixime (400 mg, once a day for 7 days).[8][9]

    • Group 2: Drotaverine hydrochloride (80 mg, 3 times a day for 2 days) + Cefixime (400 mg, once a day for 7 days).[8][9]

  • Efficacy Assessment:

    • Acute Cystitis Symptom Score (ACSS).[8]

    • Visual Analogue Scale (VAS) for pain.[8]

    • Laboratory and bacteriological analysis of urine.[8]

  • Outcome Measures: Clinical and bacteriological efficacy, reduction in pain and dysuria, time to symptom relief, and incidence of adverse effects.[8]

General Experimental Workflow for Assessing Urinary Analgesia

The following diagram illustrates a typical workflow for clinical trials evaluating urinary analgesics.

experimental_workflow cluster_groups Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Group A (this compound + Antibiotic) Randomization->Group_A Group_B Group B (Drotaverine + Antibiotic) Randomization->Group_B Baseline_Assessment Baseline Assessment (VAS, ACSS, Urinalysis) Treatment_Administration Treatment Administration (Specified Dosage and Duration) Baseline_Assessment->Treatment_Administration Follow_up_Assessments Follow-up Assessments (e.g., 6, 12, 24, 48 hours, Day 7) Treatment_Administration->Follow_up_Assessments Data_Analysis Data Analysis (Efficacy and Safety) Follow_up_Assessments->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for comparative clinical trials.

Discussion and Conclusion

The available evidence suggests that when used as an adjunctive therapy to antibiotics for UTIs, this compound demonstrates a more pronounced and rapid analgesic and antidysuric effect compared to drotaverine.[8][9] Clinical data indicates higher rates of clinical and bacteriological efficacy, along with a faster onset of action for this compound-containing regimens.[8][9]

The differing mechanisms of action likely contribute to these observations. This compound's direct topical analgesic effect on the urinary tract mucosa provides immediate relief from symptoms of irritation.[1] In contrast, drotaverine's efficacy is dependent on the relaxation of smooth muscle spasms, which may not be the primary driver of discomfort in all cases of UTI.

Both medications are generally well-tolerated for short-term use. This compound is associated with a harmless change in urine color to orange or red, and rare instances of nausea have been reported.[8][14] Drotaverine's side effects are also typically mild.

References

Safety Operating Guide

Personal protective equipment for handling Phenazopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Phenazopyridine Hydrochloride. Adherence to these procedures is critical to ensure personal safety and proper disposal.

This compound Hydrochloride is a chemical that requires careful handling due to its potential health risks. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing cancer and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3] The substance is also toxic to the kidneys, nervous system, bladder, and digestive tract.[3]

Personal Protective Equipment (PPE)

Engineering controls, such as process enclosures and local exhaust ventilation, should be the primary means of controlling exposure.[3][4] When handling this compound, especially if dust or fumes may be generated, the following personal protective equipment is mandatory.[3][5]

Protection Type Required Equipment & Specifications
Eye/Face Protection Safety glasses with side-shields or goggles are required.[4][6] A face shield should be used in conjunction with goggles when working with highly irritating or toxic substances.[4]
Hand Protection Wear protective gloves.[3][4] Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operation.[4]
Body Protection A lab coat or long-sleeved protective clothing is necessary.[3][7] For large spills, a full suit is required.[3] All protective clothing should be clean and put on before work.[4]
Respiratory Protection A dust respirator is required if ventilation is inadequate or if user operations generate dust.[3] Use an approved/certified respirator or equivalent.[3] For large spills, a self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[3]

Operational Plan: Safe Handling and Storage

Handling:

  • Training: Before working with this compound, personnel must be trained on its proper handling, storage, and hazards.[4]

  • Ventilation: Always handle the substance in a well-ventilated area or use local exhaust ventilation to keep airborne levels below exposure limits.[3][8]

  • Avoid Contact: Do not breathe dust or fumes.[1][3] Avoid contact with skin, eyes, and clothing.[6][7]

  • Hygiene: Wash hands thoroughly and immediately after handling the product and at the end of the work shift.[4][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][7] Contaminated work clothes should be laundered by individuals who are informed of the hazards.[4]

Storage:

  • Container: Store in a tightly closed, dry container in a cool, well-ventilated place.[4][6]

  • Location: Carcinogenic materials should be stored in a separate, locked safety cabinet or room.[3]

  • Grounding: Ground all equipment containing the material to prevent static discharge.[3]

  • Ignition Sources: Keep away from heat and sources of ignition.[3]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[3] If eye irritation persists, seek medical attention.[8]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical advice.[3]

  • Inhalation: Move the victim to a well-ventilated area to rest.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth and seek immediate medical attention, showing the container or label.[3]

Spill Response:

  • General: Evacuate personnel not wearing appropriate PPE from the spill area until cleanup is complete.[4]

  • Small Spill: Use appropriate tools to carefully put the spilled solid into a convenient waste disposal container.[3] Finish by cleaning the contaminated surface with water.[3]

  • Large Spill: Wear a full suit, splash goggles, dust respirator, boots, and gloves.[3] Use a shovel to place the material into a waste disposal container.[3] Clean the contaminated surface with water and allow it to evacuate through the sanitary system if permissible.[3]

Disposal Plan

This compound may need to be disposed of as hazardous waste.[4]

  • Place waste material in an appropriately labeled, sealed container for disposal.[5]

  • Dispose of the contents and container at an approved waste disposal plant.[7][8]

  • Always follow local, regional, and national authority requirements for waste disposal.[3] Do not allow the product to enter sewers or waterways.[7]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Proper Ventilation prep_1->prep_2 prep_3 Don Personal Protective Equipment (PPE) prep_2->prep_3 handle_1 Handle this compound in a Ventilated Area prep_3->handle_1 handle_2 Avoid Generating Dust handle_1->handle_2 emergency_spill Spill Occurs handle_1->emergency_spill emergency_exposure Exposure Occurs handle_1->emergency_exposure post_1 Store in Locked, Labeled Container handle_2->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Dispose of Waste as Hazardous Material post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 spill_small Small Spill: Contain & Clean emergency_spill->spill_small spill_large Large Spill: Evacuate & Use Full PPE emergency_spill->spill_large exp_skin Skin/Eye: Flush with Water emergency_exposure->exp_skin exp_inhale Inhalation: Move to Fresh Air emergency_exposure->exp_inhale exp_ingest Ingestion: Seek Medical Help emergency_exposure->exp_ingest spill_small->post_3 spill_large->post_3 exp_skin->post_4 exp_inhale->post_4 exp_ingest->post_4

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.